Product packaging for Methyl 2-cycloheptylacetate(Cat. No.:CAS No. 14224-70-5)

Methyl 2-cycloheptylacetate

Cat. No.: B595394
CAS No.: 14224-70-5
M. Wt: 170.252
InChI Key: MJYCWOIEBDRRNT-UHFFFAOYSA-N
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Description

General Overview of Cycloheptane (B1346806) Ester Chemistry

The chemistry of cycloheptane esters is largely defined by the interplay between the ester functional group and the large, flexible cycloheptane ring. The synthesis of these esters can be achieved through several established methods. The most direct route is the Fischer esterification of a cycloheptane-substituted carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org For instance, Methyl 2-cycloheptylacetate can be prepared from 2-cycloheptylacetic acid and methanol (B129727). Other methods include the reaction of a carboxylate salt with an alkyl halide or the treatment of an acid chloride with an alcohol. unizin.org More complex strategies can also be employed to construct the seven-membered ring itself, such as intramolecular Reformatsky reactions.

The reactivity of cycloheptane esters involves both the ester moiety and the cycloalkane ring. The ester group undergoes typical reactions such as hydrolysis to the corresponding carboxylic acid and alcohol, and reduction with agents like lithium aluminum hydride to yield a primary alcohol. unizin.orgchadsprep.com The cycloheptane ring, a relatively unreactive saturated hydrocarbon, can undergo functionalization. For example, cycloheptane can be thermally rearranged to methylcyclohexane (B89554) in the presence of aluminum trichloride. wikipedia.org Recent research has focused on the selective C(sp3)–H bond oxygenation of cycloalkane rings, using substrates like methyl cycloheptanecarboxylate to develop new synthetic methodologies. Furthermore, esters derived from cycloalkanes have been explored for applications as synthetic lubricants, highlighting a practical dimension to their study.

Historical Context of this compound in Academic Literature

The study of seven-membered rings has a long history, with cycloheptane itself reportedly first being synthesized via Clemmensen reduction from cycloheptanone. wikipedia.org The parent compound, cycloheptatriene, was generated by Albert Ladenburg as early as 1881. Academic interest in esters derived from these rings followed the development of fundamental organic synthesis and analytical methods.

Specific research on this compound, identified by the CAS number 14224-70-5, appears in the literature more recently. One of the earlier mentions of a related synthesis dates to 1971, where a compound believed to be methyl cycloheptylacetate was isolated as a product of the catalytic hydrogenation of a bicyclic precursor. By the late 1980s, derivatives such as Methyl 2-amino-2-cycloheptylacetate were being reported in journals like Tetrahedron, indicating a growing interest in this chemical scaffold. molport.com The development of more complex derivatives, such as those used as CDK inhibitors or for other medicinal chemistry applications, underscores the compound's role as a foundational building block. epo.org

Structural Significance within Organic Compound Classes

This compound is classified as a methyl ester of a cycloalkylacetic acid. Its molecular formula is C10H18O2, with a corresponding molecular weight of approximately 170.25 g/mol .

The most significant structural feature of this molecule is the cycloheptane ring. Unlike the rigid, well-defined chair conformation of cyclohexane (B81311), cycloheptane is highly flexible and exists as an equilibrium of multiple conformers. wikipedia.orglibretexts.org The two principal conformations are the twist-chair and the twist-boat. researchgate.net The chair form of cycloheptane is destabilized by eclipsing hydrogens and non-bonded interactions between hydrogens on opposite sides of the ring (transannular strain). libretexts.org To relieve this strain, the ring rotates around its C-C bonds, resulting in the more stable twist-chair conformation. libretexts.org This conformational flexibility is a defining characteristic of seven-membered rings and influences the reactivity and physical properties of their derivatives, including this compound. The ester group itself introduces polarity and a site for hydrogen bonding, affecting the molecule's solubility and interactions.

Rationale for Dedicated Academic Inquiry into this compound

The academic interest in this compound and related structures stems from several key areas.

First, simple cycloheptane esters serve as valuable model substrates in the development of new synthetic methods. For instance, the isomeric compound methyl cycloheptanecarboxylate has been used to study and optimize C–H bond oxygenation reactions. These studies aim to achieve selective functionalization at specific positions on the alkane ring, a significant challenge in organic synthesis. The predictable, relatively simple structure of these esters allows researchers to clearly assess the efficacy and selectivity of new catalytic systems.

Second, the cycloheptylacetate framework serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The literature contains numerous examples of derivatives where the core structure is modified with amino, amido, or other functional groups. molport.comchemsrc.com For example, Methyl 1-amino-1-cycloheptanecarboxylate is explicitly noted for its use in medicinal chemistry research to explore new drug candidates. The cycloheptane ring can impart unique spatial arrangements and lipophilicity to a molecule, potentially influencing its binding to biological targets.

Finally, the compound is a subject of fundamental conformational analysis . The inherent flexibility of the seven-membered ring presents a complex stereochemical puzzle. acs.org Studying how the substituent at the 2-position influences the equilibrium between the twist-chair, twist-boat, and other possible conformations provides crucial data for computational models and a deeper understanding of the physical organic chemistry of medium-sized ring systems. researchgate.net

Data Tables

Physicochemical Properties of this compound

Property Value
CAS Number 14224-70-5
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
PSA (Polar Surface Area) 26.30 Ų

Interactive Data Table: Synthesis of Cycloheptane Esters

Reaction Name Description Reactants Example Product Example
Fischer Esterification An acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.org 2-Cycloheptylacetic acid, Methanol This compound
Carbonylation Reaction of a cycloalkane with carbon monoxide in the presence of a superelectrophile. researchgate.net Cycloheptane, Carbon Monoxide, Alcohol Ester of a cyclohexane carboxylic acid
Clemmensen Reduction Reduction of a ketone to an alkane, followed by further steps to form the ester. wikipedia.org Cycloheptanone Cycloheptane (intermediate)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B595394 Methyl 2-cycloheptylacetate CAS No. 14224-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cycloheptylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYCWOIEBDRRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Cycloheptylacetate

Esterification Reactions for Methyl 2-cycloheptylacetate Synthesis

The final step in producing this compound is typically an esterification reaction, where the carboxylic acid precursor, cycloheptylacetic acid, is converted into its corresponding methyl ester. Several established and modern techniques can be employed for this transformation.

The Fischer-Speier esterification is a classic and widely used acid-catalyzed method for producing esters from carboxylic acids and alcohols. wikipedia.orgsynarchive.com In the synthesis of this compound, this involves the reaction of cycloheptylacetic acid with methanol (B129727) in the presence of a strong acid catalyst. wikipedia.org The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking this activated carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.org Various acid catalysts can be employed, with sulfuric acid and p-toluenesulfonic acid being the most common. wikipedia.org

Parameter Description Typical Conditions References
Reactants Cycloheptylacetic acid, MethanolMethanol often used in large excess (can act as solvent) wikipedia.org
Catalyst Brønsted or Lewis acidsConcentrated H₂SO₄, p-Toluenesulfonic acid (p-TsOH) wikipedia.orgorganic-chemistry.org
Temperature Varies based on solvent60–110 °C (typically reflux temperature of methanol) wikipedia.org
Reaction Time Dependent on scale and temperature1–10 hours wikipedia.org
Workup Neutralization, extraction, and distillationRemoval of excess acid and purification of the ester masterorganicchemistry.com

Transesterification, or alcoholysis, is another important class of organic reactions for transforming one ester into another by exchanging the alkoxy group. scielo.br This method can be adapted to synthesize this compound by reacting an alternative ester of cycloheptylacetic acid (e.g., ethyl or benzyl (B1604629) 2-cycloheptylacetate) with methanol. The reaction is catalyzed by either a strong acid or a strong base. scielo.br

Catalyst Type Examples Key Considerations References
Acid Catalysts Sulfuric acid (H₂SO₄), Sulfonic acidsSlower reaction rates compared to base catalysts but less sensitive to free fatty acids. scielo.br
Base Catalysts Sodium methoxide (B1231860) (NaOMe), Potassium hydroxide (B78521) (KOH)Faster reaction rates but sensitive to water and free acids, which can cause soap formation. scielo.brmdpi.com
Heterogeneous Solid acid or base catalysts (e.g., CaO)Offer easier separation and potential for recycling. mdpi.com

Enzymatic methods, particularly using lipases, offer a green and highly selective alternative for ester synthesis under mild conditions. mdpi.com The chemoenzymatic synthesis of this compound would involve the direct esterification of cycloheptylacetic acid with methanol catalyzed by a lipase (B570770). Lipases such as Candida antarctica lipase B (often immobilized, e.g., Novozym 435) are highly efficient for such transformations. mdpi.com

These reactions are prized for their high chemo-, regio-, and enantioselectivity, operating at or near room temperature and neutral pH, which preserves sensitive functional groups in complex molecules. nih.govnih.gov The enzyme facilitates the esterification by activating the carboxylic acid within its active site, followed by nucleophilic attack from the alcohol. This approach avoids the harsh conditions and side reactions associated with strong acid or base catalysis.

Enzyme Typical Acyl Donor Typical Alcohol Key Advantages References
Novozym 435 (Lipase B from Candida antarctica) Carboxylic AcidsPrimary AlcoholsHigh stability, broad substrate scope, high regioselectivity. mdpi.com
Lipase from Burkholderia cepacia (PSL-CI) Carboxylic Acids, Vinyl EstersPrimary/Secondary AlcoholsExcellent enantioselectivity in kinetic resolutions. nih.gov
Lipase from Aspergillus niger Carboxylic AcidsPrimary AlcoholsEffective in hydrolysis and esterification, often used for kinetic resolutions. scielo.br

Transesterification Processes

Cycloheptylacetic Acid Precursor Synthesis

The availability of the key precursor, 2-cycloheptylacetic acid, is fundamental to the synthesis of its methyl ester. molbase.com This precursor can be constructed through several reliable synthetic routes, including functionalization of a pre-existing cycloheptane (B1346806) structure or building the seven-membered ring from a smaller cyclic precursor.

A primary method for synthesizing substituted acetic acids is the malonic ester synthesis. uobabylon.edu.iqmasterorganicchemistry.com This strategy can be directly applied to prepare cycloheptylacetic acid. The synthesis begins with the deprotonation of a malonic acid diester, such as diethyl malonate, using a suitable base like sodium ethoxide to form a stabilized enolate. askthenerd.com This enolate then acts as a nucleophile in an SN2 reaction with a cycloheptyl halide, typically cycloheptyl bromide, to form diethyl cycloheptylmalonate. masterorganicchemistry.comaskthenerd.com The final step involves the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by thermal decarboxylation, which readily occurs because it proceeds through a cyclic transition state, yielding the desired cycloheptylacetic acid. askthenerd.comwikipedia.org

This sequence effectively adds a "-CH₂COOH" group to the cycloheptyl ring, making it a powerful and versatile method for creating the cycloheptylacetic acid backbone from a simple cycloheptyl electrophile. askthenerd.comwikipedia.org

Ring expansion techniques provide a powerful means to synthesize seven-membered rings from more readily available six-membered precursors. chemistrysteps.com The Tiffeneau-Demjanov rearrangement is a classic and effective method for expanding a cycloalkane ring by one carbon. wikipedia.orgnumberanalytics.com In this context, a cyclohexyl derivative can be converted into a cycloheptane system. The reaction typically starts with a 1-aminomethyl-cycloalkanol, which is treated with nitrous acid to form a diazonium salt. numberanalytics.comd-nb.info This intermediate is unstable and undergoes a rearrangement, involving the migration of a carbon from the ring to the exocyclic carbon, which expands the ring and eliminates nitrogen gas, ultimately forming a cycloheptanone. wikipedia.orgthieme.de

Asymmetric Synthesis of Cycloheptylacetic Acid Derivatives

The asymmetric synthesis of cycloheptylacetic acid and its derivatives, such as this compound, is crucial for accessing enantiomerically pure forms of these compounds. Such syntheses often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. While literature directly detailing the asymmetric synthesis of this compound is specific, principles can be drawn from methodologies applied to other cyclic and α-substituted carboxylic acid derivatives.

Key strategies in asymmetric synthesis that are applicable include:

Catalytic Asymmetric Alkylation : Chiral phase-transfer catalysis can be employed for the asymmetric alkylation of α-amino acid derivatives, a method that could be adapted for the synthesis of α-substituted cycloalkylacetic acids. nih.gov

Hydrogen Borrowing Catalysis : This powerful method allows for the conversion of racemic alcohols into prochiral intermediates like enones, which can then be reduced enantioselectively. A chiral iridium(I) complex, for instance, has been used to mediate the synthesis of enantioenriched cyclohexanes from 1,5-diols, a strategy that could conceptually be extended to seven-membered ring systems. ox.ac.ukd-nb.info The key is the dynamic kinetic resolution of an intermediate, where a stereochemically labile intermediate is selectively reduced by a chiral catalyst. d-nb.info

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical course of a subsequent reaction. For example, chiral Ni(II) complexes have proven to be powerful tools for the synthesis of tailor-made non-canonical amino acids, including those with branched and fluorinated side chains, demonstrating their utility in controlling stereochemistry at the α-carbon. beilstein-journals.org

These approaches underscore the potential for creating specific stereoisomers of cycloheptylacetic acid derivatives, which can then be esterified to yield the target molecule, this compound.

Catalytic Systems for this compound Formation

The formation of this compound from cycloheptylacetic acid and methanol is an esterification reaction. The efficiency of this process is highly dependent on the catalytic system employed. Given the potential for steric hindrance from the cycloheptyl group, the choice of catalyst is critical.

Brønsted and Lewis Acid Catalysis

The Fischer-Speier esterification is the most traditional method for this transformation, utilizing an acid catalyst to activate the carboxylic acid towards nucleophilic attack by the alcohol. mdpi.com

Brønsted Acid Catalysis : Strong proton acids are commonly used to catalyze esterification. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. mdpi.com For a substrate like cycloheptylacetic acid, the reaction rate might be influenced by the steric bulk of the cycloheptyl ring. researchgate.net Solid Brønsted acid catalysts, such as silica-supported Nafion (SAC-13), have been shown to be effective for gas-phase esterification, with reaction mechanisms potentially shifting based on temperature and reactant adsorption. researchgate.net

Lewis Acid Catalysis : Lewis acids activate the carboxylic acid by coordinating to the carbonyl oxygen. Various metal-based Lewis acids have been explored for esterification and other cycloaddition reactions. researchgate.netmdpi.com The strength of the Lewis acid can be a critical factor in reaction efficiency. nih.gov For example, in studies of intramolecular carbonyl-olefin metathesis, the choice of Lewis acid (e.g., MeAlCl2 vs. FeCl3) was found to be crucial for achieving the desired transformation. nih.gov Titanium(IV) complexes can also serve as effective esterification catalysts, where both the Lewis acidity of the metal center and the Brønsted basicity of a coordinated carboxylate group are crucial for activity. uva.nl

Catalyst TypeExamplesGeneral MechanismConsiderations for Cycloheptylacetate
Brønsted Acids H₂SO₄, HCl, p-TsOH, NafionProtonation of the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for attack by methanol. mdpi.comresearchgate.netSteric hindrance from the cycloheptyl group may require higher temperatures or longer reaction times. researchgate.net
Lewis Acids ZnCl₂, AlCl₃, Ti(OiPr)₄, Sn(OTf)₂Coordination to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack. mdpi.comnih.govuva.nlCatalyst choice is critical; strength and coordination properties must overcome steric effects. nih.govscispace.com

Heterogeneous Catalysis in Ester Synthesis

Heterogeneous catalysts offer significant advantages in terms of product purification and catalyst reusability, aligning with the principles of green chemistry. rsc.org These solid catalysts can be easily removed from the reaction mixture by filtration.

The preparation of heterogeneous catalysts involves methods such as co-precipitation, sol-gel techniques, and impregnation of an active component onto a high-surface-area support. researchgate.net For esterification, common heterogeneous catalysts include:

Sulfonated Resins and Carbons : These materials, such as sulfonated biochar, act as solid Brønsted acids and have been used effectively in the esterification of fatty acids. mdpi.com Their performance is often linked to their hydrophobicity and Brønsted acidity. mdpi.com

Zeolites and Clays : These aluminosilicates can possess both Brønsted and Lewis acid sites. Their well-defined pore structure can influence substrate selectivity, although diffusion limitations can sometimes be a factor with bulky substrates. researchgate.net

Supported Metal Oxides : Materials like sulfated titania or zirconia can exhibit strong surface acidity and high catalytic activity in esterification reactions. researchgate.net Tri-metallic catalysts (e.g., Fe-Co-Ni) supported on oxides like MgO or ZnO have also been developed for producing esters from oils. biofueljournal.com

The use of such catalysts could provide an efficient and sustainable route to this compound, minimizing waste and simplifying downstream processing.

Organocatalytic Strategies

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering an alternative to metal-based and strong acid catalysts. encyclopedia.pub For esterification, several organocatalytic strategies have emerged.

One approach involves the use of sulfur(IV)-based organocatalysts. These catalysts can activate carboxylic acids via the formation of an intramolecularly interrupted Pummerer intermediate, which then readily reacts with an alcohol. rsc.org Another strategy employs a fuel-driven network where the forward ester formation and backward hydrolysis are controlled by the ratio of two organocatalysts, such as pyridine (B92270) and imidazole, demonstrating a high level of control over the reaction dynamics. nih.gov These methods avoid the use of potentially toxic metals and harsh acidic conditions, making them attractive for fine chemical synthesis.

Stereochemical Control in this compound Synthesis

Achieving control over the stereochemistry is a primary goal in modern organic synthesis. For a molecule like this compound, this involves controlling the configuration at the chiral center (the carbon bearing the cycloheptyl and methoxycarbonyl groups) and potentially controlling the relative stereochemistry of substituents on the cycloheptane ring itself.

Diastereoselective Approaches

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. For this compound, this could involve creating a second stereocenter on the cycloheptyl ring in a controlled manner relative to the existing chiral center at position 2 of the acetate (B1210297) group.

A classic example of achieving stereocontrol is the synthesis reported by Uyehara and Kitahara. They demonstrated a stereoselective synthesis of methyl (7-(syn)-norcara-2-enyl)-acetate through the irradiation of bicyclo[3.2.2]nona-3,6-diene-2-one in methanol. tandfonline.com The key step is a photochemical rearrangement that proceeds through a ketene (B1206846) intermediate to form the ester with a specific (syn) orientation of the substituent on the bicyclic core. Subsequent catalytic hydrogenation of this precursor selectively yields Methyl cycloheptylacetate, preserving the stereochemical information from the key step. tandfonline.com This process exemplifies how stereochemistry established in an early intermediate can be carried through to the final product.

More modern methods for diastereoselective functionalization could also be applied. For instance, palladium-catalyzed transannular C-H arylation of cycloheptane carboxylic acids has been shown to proceed with good yields and stereocontrol, allowing for the introduction of substituents at the γ-position of the ring. nih.gov Such a strategy could be adapted to introduce other functional groups, creating diastereomeric products with high selectivity. Similarly, cascade Michael-aldol reactions are well-established for the diastereoselective synthesis of highly substituted cyclohexanones and could be conceptually extended to cycloheptane systems. beilstein-journals.orgnih.gov

MethodKey TransformationStereochemical OutcomeReference
Photochemical Rearrangement Irradiation of bicyclo[3.2.2]nona-3,6-diene-2-oneForms methyl (7-(syn)-norcara-2-enyl)-acetate tandfonline.com
Catalytic Hydrogenation Hydrogenation of the syn-norcarene precursorYields Methyl cycloheptylacetate with defined stereochemistry tandfonline.com
Transannular C-H Functionalization Pd-catalyzed arylation of cycloheptane carboxylic acidIntroduces a substituent at the γ-position with stereocontrol nih.gov

Enantioselective Methodologies

One potential approach is catalytic asymmetric synthesis , which utilizes chiral catalysts to control the stereochemical outcome of a reaction. For the synthesis of related cyclic amino acid derivatives, phase-transfer catalysis has been employed to achieve asymmetric alkylation. nih.gov This suggests that a similar strategy, perhaps involving the alkylation of a cycloheptyl precursor with a methyl acetate equivalent in the presence of a chiral phase-transfer catalyst, could be a viable route.

Another powerful technique is enzymatic resolution . This method relies on the differential reaction rates of enantiomers with an enzyme. taylorandfrancis.com For instance, a racemic mixture of this compound could be subjected to hydrolysis by a lipase. nih.gov The enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid (2-cycloheptylacetic acid), leaving the other enantiomer of the ester unreacted and thus resolved. scirp.orgrsc.org The efficiency of such a resolution is determined by the enzyme's enantioselectivity.

Kinetic resolution is a broader concept that encompasses enzymatic resolution, where enantiomers of a racemic compound react at different rates with a chiral catalyst or reagent, leading to an enantioenriched product. taylorandfrancis.comnih.gov For this to be effective, the racemization of the starting material should not occur under the reaction conditions. taylorandfrancis.com

While detailed research findings for the enantioselective synthesis of this compound are scarce, the general principles of asymmetric catalysis and kinetic resolution provide a clear framework for how this could be achieved.

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch methods. d-nb.infosailife.comandersonsprocesssolutions.com The application of flow chemistry to esterification reactions, such as the synthesis of this compound, holds significant promise. riken.jprsc.org

In a continuous flow setup for Fischer esterification, the reactants (2-cycloheptylacetic acid and methanol) would be continuously pumped through a heated reactor, often a tube or a packed bed containing a solid-supported acid catalyst. riken.jp The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to faster reaction times and potentially higher yields. wiley.com For instance, a continuous flow process for a related compound, ethyl 2-amino-2-cycloheptylacetate hydrochloride, is noted to have a significantly reduced residence time of 10-15 minutes at 100-120°C.

The use of continuous flow reactors can also facilitate the removal of water, a byproduct of esterification, which drives the reaction equilibrium towards the product side, thereby increasing the yield. numberanalytics.com This can be achieved through various in-line separation techniques.

Key Advantages of Flow Chemistry for Ester Synthesis:

FeatureAdvantage
Enhanced Heat Transfer Allows for the safe use of higher temperatures, accelerating reaction rates. wiley.com
Precise Control Accurate control over residence time, temperature, and stoichiometry.
Increased Safety Smaller reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. sailife.com
Scalability Production can be scaled up by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). wiley.com
Automation Flow systems can be readily automated for continuous production and process optimization.

While specific studies on the flow synthesis of this compound are not prominent in the literature, the well-documented success of this technology for other esterification processes suggests it is a highly viable and advantageous approach for its industrial-scale production. numberanalytics.comnih.gov

Optimization of Reaction Parameters and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, whether in batch or flow synthesis. The Fischer esterification, the most direct route, is an equilibrium-limited reaction, and several strategies can be employed to enhance its efficiency. numberanalytics.commdpi.com

Key Optimization Parameters for Fischer Esterification:

Molar Ratio of Reactants : Using a large excess of one reactant, typically the less expensive alcohol (methanol in this case), can shift the equilibrium towards the formation of the ester. numberanalytics.commasterorganicchemistry.com For the synthesis of a similar compound, a 1:5 molar ratio of acid to ethanol (B145695) was found to be effective.

Catalyst : The choice and loading of the acid catalyst are critical. Strong acids like sulfuric acid or hydrochloric acid are commonly used. numberanalytics.com Solid-supported acid catalysts are particularly advantageous for continuous flow processes as they can be easily separated from the product stream and potentially recycled. acs.orgnih.gov

Temperature : Increasing the reaction temperature generally increases the reaction rate. numberanalytics.com However, excessively high temperatures can lead to side reactions. The optimal temperature needs to be determined experimentally.

Water Removal : As water is a byproduct, its continuous removal from the reaction mixture will drive the equilibrium towards the product, significantly increasing the yield. numberanalytics.commasterorganicchemistry.com This can be achieved using a Dean-Stark apparatus in batch synthesis or with in-line water scavengers or membrane separators in flow systems.

Data on General Esterification Optimization:

The following table illustrates the impact of various parameters on the yield of a generic Fischer esterification reaction. While not specific to this compound, these trends are generally applicable.

ParameterCondition 1Yield (%)Condition 2Yield (%)
Reactant Ratio (Acid:Alcohol) 1:1651:1097
Water Removal Not Removed50Removed>95
Catalyst Loading (mol%) 170592
Temperature (°C) 606080 (Reflux)>90

Note: The data in this table is illustrative and based on general findings for Fischer esterification. Specific values for this compound would require experimental determination.

The use of factorial design experiments and machine learning algorithms are advanced strategies for the systematic optimization of multiple reaction parameters simultaneously, leading to the most efficient process conditions. rsc.orgbeilstein-journals.org

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Cycloheptylacetate

Hydrolysis Kinetics and Mechanism of Methyl 2-cycloheptylacetate

Ester hydrolysis is a fundamental reaction that cleaves an ester into its constituent carboxylic acid and alcohol. numberanalytics.com This transformation can be catalyzed by acid, base, or enzymes, with the mechanism and rate being significantly influenced by the ester's structure.

Acid-Catalyzed Hydrolysis Studies

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that typically follows the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com While specific kinetic data for this compound is sparse, the mechanistic pathway is well-understood.

The reaction commences with the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. numberanalytics.comnumberanalytics.com This is followed by a nucleophilic attack on the activated carbonyl carbon by a water molecule. numberanalytics.com This step results in the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol). The tetrahedral intermediate then collapses, expelling the methanol (B129727) molecule and regenerating the carbonyl double bond. A final deprotonation step yields the final products: cycloheptylacetic acid and the regenerated acid catalyst. numberanalytics.com

A critical factor influencing the rate of this reaction is steric hindrance. numberanalytics.com In this compound, the large seven-membered cycloheptyl ring is directly attached to the carbon alpha to the carbonyl group. This bulky substituent sterically hinders the approach of the water nucleophile to the carbonyl carbon. numberanalytics.com Consequently, the rate of hydrolysis for this compound is expected to be significantly slower than that of less sterically encumbered esters, such as methyl acetate (B1210297).

Base-Catalyzed Hydrolysis Studies

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that also results in the formation of a carboxylic acid (in its salt form) and an alcohol. chemistrysteps.com This reaction proceeds via the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com

Similar to the acid-catalyzed pathway, the kinetics of base-catalyzed hydrolysis are highly sensitive to steric effects. The bulky cycloheptyl group in this compound shields the carbonyl carbon, impeding the approach of the hydroxide (B78521) nucleophile. This steric hindrance raises the activation energy of the nucleophilic attack, leading to a decreased reaction rate compared to esters with smaller alkyl groups. numberanalytics.com

Enzymatic Hydrolysis Mechanisms

Enzymes, particularly lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), are highly efficient biocatalysts for ester hydrolysis. mdpi.comscielo.br They operate under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity. scielo.br The hydrolysis of this compound by a lipase (B570770) would proceed through a well-established mechanism involving an acyl-enzyme intermediate. mdpi.com

The catalytic cycle typically begins with the nucleophilic attack of a serine residue, part of the enzyme's catalytic triad (B1167595) (Ser-His-Asp/Glu), on the carbonyl carbon of the ester substrate. mdpi.comresearchgate.net This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. The intermediate then collapses, releasing methanol and forming a covalent acyl-enzyme intermediate. In the second stage, a water molecule, activated by a histidine residue of the catalytic triad, attacks the acyl-enzyme intermediate. This generates a second tetrahedral intermediate, which subsequently breaks down to release the cycloheptylacetic acid product and regenerate the free enzyme for the next catalytic cycle. mdpi.com

The efficiency and selectivity of enzymatic hydrolysis for this compound would be highly dependent on the specific lipase used. The large, hydrophobic cycloheptyl group could potentially fit well into the substrate-binding pocket of certain lipases, which are adapted to hydrolyze triglycerides with long fatty acid chains. researchgate.net However, the bulkiness of the group could also lead to steric clashes within the active site, either preventing binding or hindering the optimal orientation required for catalysis. mdpi.com This interaction between the substrate's shape and the active site's topology is the basis for the enzyme's selectivity.

Nucleophilic Acyl Substitution Reactions of this compound

Beyond hydrolysis, the ester functionality of this compound allows it to undergo various nucleophilic acyl substitution reactions, where the methoxy group is replaced by another nucleophile.

Aminolysis Reactions and Pathways

Aminolysis is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to form an amide. chemistrysteps.com This reaction follows a nucleophilic addition-elimination mechanism, similar to hydrolysis. chemistrysteps.com The amine acts as the nucleophile, attacking the carbonyl carbon to form a zwitterionic tetrahedral intermediate. This intermediate can then collapse, eliminating the methoxide (B1231860) ion to yield the corresponding N-substituted cycloheptylacetamide.

The aminolysis of esters is generally a slow process because the methoxide ion is a relatively poor leaving group. chemistrysteps.com Furthermore, the reaction rate is significantly influenced by steric hindrance. The bulky cycloheptyl group in this compound would present a considerable steric barrier to the incoming amine nucleophile, making the reaction slower than for less hindered esters. researchgate.net The reaction can sometimes be catalyzed by a second molecule of the amine, which acts as a base to facilitate proton transfers in the transition state. researchgate.net For sterically demanding substrates, the reaction may require elevated temperatures to proceed at a reasonable rate. scielo.br

Alcoholysis and Transesterification Mechanisms

Transesterification is the process of converting one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. wikipedia.org This is an equilibrium-controlled process where the alkoxy group of the ester is exchanged. wikipedia.org

Acid-Catalyzed Mechanism: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction begins with protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of methanol to form the new ester. wikipedia.org

Base-Catalyzed Mechanism: Under basic conditions, an alkoxide (the conjugate base of the alcohol nucleophile) attacks the carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate that collapses to expel the original methoxide ion, yielding the new ester.

For the transesterification of this compound, the reaction equilibrium would be influenced by the relative concentrations of the reactants and products. To drive the reaction toward the formation of a new ester, a large excess of the incoming alcohol is typically used as the solvent. wikipedia.org The steric bulk of the cycloheptyl group would affect the kinetics, slowing the approach of the nucleophilic alcohol (or alkoxide) and thus increasing the time required to reach equilibrium. The reactivity of the incoming alcohol also plays a role; for instance, reaction rates tend to decrease as the alkyl chain length and steric bulk of the alcohol increase. mdpi.com

Reduction Reactions of the Ester Moiety in this compound

The ester functional group in this compound can be reduced to a primary alcohol, 2-cycloheptylethanol (B3032750), through various chemical transformations. The primary methods for this reduction involve the use of hydride-based reagents or catalytic hydrogenation.

The reduction of esters to primary alcohols is effectively achieved using strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

The reaction mechanism with LiAlH₄ proceeds in distinct steps:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate. libretexts.orgdalalinstitute.com

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The methoxy group (-OCH₃) is eliminated as a methoxide anion, and the carbonyl group is reformed, yielding an intermediate aldehyde (cycloheptylacetaldehyde). libretexts.org

Second Hydride Attack: The newly formed aldehyde is also susceptible to reduction. A second hydride ion attacks the carbonyl carbon of the aldehyde. libretexts.org

Protonation: The resulting alkoxide ion is then protonated in a subsequent workup step, typically with the addition of water or a mild acid, to yield the final product, 2-cycloheptylethanol. libretexts.org

A documented example of this reduction involves treating this compound with lithium aluminum hydride in tetrahydrofuran (B95107) (THF) at 0°C, followed by stirring at room temperature. google.com

Table 1: Reagents for Hydride-Based Reduction of Esters

Reagent Reactivity with Esters Product
Lithium Aluminum Hydride (LiAlH₄) Strong, reduces esters to primary alcohols. masterorganicchemistry.com Primary Alcohol
Sodium Borohydride (NaBH₄) Generally unreactive towards esters. libretexts.orgmasterorganicchemistry.com No Reaction
Diisobutylaluminum Hydride (DIBAL-H) Can reduce esters to aldehydes at low temperatures. Aldehyde

Catalytic Hydrogenation Pathways

Catalytic hydrogenation offers an alternative route for the reduction of esters, although it often requires more forcing conditions (high pressure and temperature) compared to the hydrogenation of alkenes or alkynes. chemistrytalk.orgmasterorganicchemistry.com This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The general mechanism for catalytic hydrogenation on a metal surface involves the following steps:

Adsorption: Both the ester and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Raney nickel, palladium, or platinum). chemistrytalk.orglibretexts.org

Hydrogen Dissociation: The H-H bond is weakened and broken, forming metal-hydrogen bonds on the catalyst surface. libretexts.org

Hydrogen Transfer: Hydrogen atoms are sequentially transferred from the catalyst surface to the carbonyl carbon and oxygen of the ester. This process typically involves the formation of a hemiacetal intermediate which is then further reduced to the primary alcohol. chemistrytalk.org

While specific studies on the catalytic hydrogenation of this compound are not prevalent in the provided search results, the general principles of ester hydrogenation are applicable. The reaction would yield 2-cycloheptylethanol and methanol. The efficiency and selectivity of the reaction can be influenced by the choice of catalyst, solvent, temperature, and pressure. For instance, manganese complexes with aminophosphine (B1255530) ligands have shown efficiency in the hydrogenation of various esters. researchgate.net

Alpha-Carbon Reactivity of this compound

The carbon atom adjacent to the carbonyl group in this compound, known as the alpha-carbon, possesses acidic protons. The removal of one of these protons leads to the formation of a nucleophilic enolate, which is central to a variety of important carbon-carbon bond-forming reactions. transformationtutoring.com

The alpha-hydrogens of esters are weakly acidic (pKa ~25) and can be removed by a strong base to form an enolate ion. masterorganicchemistry.com This enolate is a resonance-stabilized species where the negative charge is delocalized between the alpha-carbon and the carbonyl oxygen. masterorganicchemistry.com

Enolate Formation: The formation of the enolate is a crucial step. Strong, non-nucleophilic bases are typically used to ensure complete deprotonation without competing side reactions like nucleophilic acyl substitution. Lithium diisopropylamide (LDA) is a common choice for this purpose, as it is a strong, sterically hindered base. libretexts.orgpressbooks.pub The reaction is usually carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like THF to prevent unwanted side reactions. bham.ac.uk For esters, the formation of the trans-enolate is generally favored. bham.ac.uk

The enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another ester molecule in a reaction known as the Claisen condensation. wikipedia.orglibretexts.org This reaction results in the formation of a β-keto ester.

The mechanism proceeds as follows:

Enolate Formation: A strong base (typically the alkoxide corresponding to the ester's alcohol portion, e.g., sodium methoxide for a methyl ester) deprotonates the alpha-carbon of one ester molecule to form an enolate. libretexts.orgyoutube.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule. youtube.com

Leaving Group Elimination: The resulting tetrahedral intermediate collapses, eliminating the alkoxide leaving group (methoxide in this case). youtube.com

Deprotonation: The product, a β-keto ester, has an acidic proton between the two carbonyl groups. The alkoxide base deprotonates this position, and this final, essentially irreversible step drives the reaction to completion. libretexts.org An acidic workup is then required to protonate the enolate and yield the neutral β-keto ester. youtube.com

A "crossed" Claisen condensation can also occur between two different esters. To achieve a good yield of a single product, one of the esters should not have any alpha-hydrogens, thus serving only as the electrophile. libretexts.orgorganic-chemistry.org

The nucleophilic enolate generated from this compound can undergo SN2 reactions with various electrophiles, such as alkyl halides or acyl halides.

Alkylation: Alpha-alkylation involves the reaction of the enolate with an alkyl halide. libretexts.org This reaction forms a new carbon-carbon bond at the alpha-position. libretexts.org

Mechanism: The enolate ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.org

Conditions: To be effective, this reaction requires the use of a strong base like LDA to form the enolate quantitatively. libretexts.orgwvu.edu The reaction works best with primary alkyl halides or methyl halides, as secondary and tertiary halides are more prone to elimination reactions. libretexts.org

Acylation: Alpha-acylation is the reaction of the enolate with an acylating agent, such as an acid chloride or an anhydride. This reaction introduces an acyl group at the alpha-position, leading to the formation of a β-keto ester. This is mechanistically similar to the key step in the Claisen condensation.

Table 2: Key Reactions at the Alpha-Carbon

Reaction Reagents Product Type
Enolate Formation Strong Base (e.g., LDA) pressbooks.pub Enolate Ion
Claisen Condensation Base (e.g., NaOMe), Ester wikipedia.org β-Keto Ester
Alpha-Alkylation 1. LDA 2. Alkyl Halide (R-X) libretexts.org α-Alkylated Ester
Alpha-Acylation 1. LDA 2. Acyl Halide (RCOCl) β-Keto Ester

Claisen Condensation and Related Reactions

Radical Reactions Involving this compound

Radical reactions provide a powerful method for the functionalization of C-H bonds, which are typically unreactive. For a substrate like this compound, these reactions would primarily involve the cycloheptyl ring. The mechanism of such reactions generally proceeds through a chain reaction involving initiation, propagation, and termination steps. pearson.comlibretexts.org

Mechanism of Radical Halogenation:

A classic example of a radical reaction is free-radical halogenation. masterorganicchemistry.com The process is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) using heat or UV light to generate halogen radicals.

Initiation: Cl₂ → 2 Cl•

Propagation: A chlorine radical then abstracts a hydrogen atom from the this compound molecule. This abstraction can occur at any of the carbon atoms on the cycloheptyl ring or the acetate moiety. The relative stability of the resulting carbon radical intermediate dictates the major product. The stability of alkyl radicals follows the order: tertiary > secondary > primary. masterorganicchemistry.com In this compound, the C-2 position is a tertiary carbon, making its hydrogen the most likely to be abstracted. Abstraction from the other ring positions would yield more stable secondary radicals compared to the primary radicals of the methyl group on the acetate.

Step 1 (Hydrogen Abstraction): A halogen radical abstracts a hydrogen atom to form a cycloalkyl radical. Abstraction at the C-2 position is shown as an example: C₇H₁₃(CH₂COOCH₃) + Cl• → •C₇H₁₂(CH₂COOCH₃) + HCl

Step 2 (Halogenation): The resulting carbon-centered radical reacts with another molecule of the halogen to form the halogenated product and a new halogen radical, which continues the chain. libretexts.org •C₇H₁₂(CH₂COOCH₃) + Cl₂ → Cl-C₇H₁₂(CH₂COOCH₃) + Cl•

Termination: The chain reaction is terminated when two radical species combine. libretexts.org

2 Cl• → Cl₂

•C₇H₁₂(CH₂COOCH₃) + Cl• → Cl-C₇H₁₂(CH₂COOCH₃)

2 •C₇H₁₂(CH₂COOCH₃) → Dimerized product

Due to the presence of multiple secondary C-H bonds and one tertiary C-H bond on the cycloheptane (B1346806) ring, free-radical halogenation typically yields a mixture of regioisomers. pearson.com However, bromination is known to be more selective than chlorination for the most stable radical intermediate due to a less exothermic hydrogen abstraction step. masterorganicchemistry.com

Another approach to generating radicals from esters involves using N-hydroxyphthalimide (NHPI) esters. These compounds can undergo reductive decarboxylative fragmentation under photochemical or electrochemical conditions to produce alkyl radicals, which can then participate in various transformations. beilstein-journals.org

Oxidative Transformations of this compound

The selective oxidation of C(sp³)–H bonds in alkanes is a significant challenge in synthetic chemistry. Research into the oxidation of cycloalkane derivatives provides a strong basis for understanding the transformations of this compound.

Manganese-Catalyzed C–H Bond Oxygenation:

Recent studies have demonstrated the highly selective oxidation of cycloalkyl esters, including cycloheptyl acetate and methyl cycloheptanecarboxylate, which serve as excellent models for this compound. acs.orgnih.gov These reactions often employ a manganese catalyst, such as Mn(TIPSmcp), in conjunction with an oxidant like hydrogen peroxide (H₂O₂). acs.org

The reaction with this compound would likely proceed via a similar mechanism, leading to the formation of keto-ester products. The regioselectivity of the oxidation is influenced by the solvent and the directing effect of the ester group. In the oxidation of cycloheptyl acetate, ketonization occurs preferentially at the C-4 and C-3 positions. acs.org For methyl cycloheptanecarboxylate, oxidation also favors the C-4 position. nih.gov

The proposed mechanism involves the formation of a high-valent manganese-oxo species that acts as the primary oxidant. This species abstracts a hydrogen atom from the cycloheptane ring to form a carbon-centered radical. This radical is then further oxidized, typically via an oxygen rebound mechanism or electron transfer, to form the final ketone product. The selectivity for remote methylenic sites (like C-4) is attributed to a polarity-matching effect where the electron-withdrawing ester group deactivates the proximal C-H bonds, making the more remote, electron-rich C-H bonds more susceptible to attack by the electrophilic manganese-oxo species. acs.org

Table 1: Regioselectivity in the Mn-Catalyzed Oxidation of Cycloheptyl Derivatives with H₂O₂ acs.org
SubstrateSolventMajor Product PositionProduct Ratio (P-K4 / P-K3)C-4 Selectivity (%)
Cycloheptyl AcetateMeCNC-45.585%
Cycloheptyl AcetateNFTBAC-45.585%
Cycloheptyl 2-pyridinecarboxylateNFTBAC-4>99>99%

P-K4 and P-K3 refer to the ketone products formed at the C-4 and C-3 positions, respectively. NFTBA is nonafluoro-tert-butyl alcohol. Data is based on analogous systems.

Further oxidation of the resulting keto-esters can occur, potentially leading to dicarboxylic acids through reactions like the Baeyer-Villiger oxidation, where a peroxyacid converts a ketone into an ester (lactone in the case of cyclic ketones), which can then be hydrolyzed. beilstein-journals.org

Spectroscopic Probing of Reaction Intermediates

The direct observation and characterization of short-lived reaction intermediates are crucial for confirming mechanistic proposals. york.ac.uk A variety of spectroscopic techniques can be employed for this purpose.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR is the most powerful technique for the direct detection of species with unpaired electrons, such as the carbon-centered radicals formed during radical halogenation. acs.org The EPR spectrum provides information about the structure and environment of the radical. For a transient species like the •C₇H₁₂(CH₂COOCH₃) radical, spin trapping techniques are often necessary. In this method, a "spin trap" molecule (e.g., DMPO or TEMPO) reacts with the short-lived radical to form a more stable radical adduct that can be readily observed by EPR. acs.orgnih.gov Analysis of the hyperfine splitting constants in the EPR spectrum of the adduct can help identify the structure of the original trapped radical. rsc.org

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is an invaluable tool for detecting charged or chargeable intermediates and products in a reaction mixture. ethz.ch In the context of the oxidative transformations of this compound, MS could be used to identify the initial keto-ester products, as well as any subsequent over-oxidation products like dicarboxylic acids. Advanced techniques like Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) have been developed for the online measurement of cycloalkanes and their oxidation products. copernicus.orgresearchgate.net

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

While less common for detecting highly transient radical intermediates, advanced time-resolved IR and NMR methods can provide structural information. For instance, infrared action spectroscopy has been successfully used to obtain the vibrational spectrum of the hydroperoxyalkyl radical (•QOOH) intermediate in cyclohexane (B81311) oxidation, providing a definitive fingerprint of this key species. pnas.org Similarly, NMR spectroscopy has been applied to characterize catalytically active iron-oxygen intermediates in oxidation reactions, which would be analogous to the active manganese-oxo species discussed earlier. acs.org

Table 2: Spectroscopic Techniques for Intermediate Probing
TechniqueIntermediate TypeInformation Obtained
EPR SpectroscopyCarbon-centered radicals (e.g., •C₇H₁₂(CH₂COOCH₃))Direct detection, structural information via hyperfine coupling, confirmation of radical formation. acs.org
Mass Spectrometry (ESI-MS)Oxidation products (keto-esters), charged intermediatesMolecular weight determination, identification of product distribution, real-time reaction monitoring. ethz.ch
Infrared (IR) SpectroscopyFunctional group changes, specific intermediates (e.g., •QOOH)Vibrational frequencies corresponding to specific bonds, identification of transient species with advanced techniques. pnas.org
Nuclear Magnetic Resonance (NMR) SpectroscopyStable products, catalytically active speciesStructural elucidation of final products, characterization of metal-catalyst intermediates. acs.org

Sophisticated Spectroscopic and Analytical Characterization Techniques Applied to Methyl 2 Cycloheptylacetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a flexible system like Methyl 2-cycloheptylacetate, advanced NMR methods are indispensable for understanding its complex conformational landscape in both solution and solid states.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, which can be challenging due to the significant signal overlap in the 1D spectra, particularly for the cycloheptyl ring protons.

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would reveal correlations between the proton at C2 and its neighbors on C1 and C3 of the cycloheptyl ring, as well as between adjacent methylene (B1212753) protons throughout the ring system. This allows for the mapping of the proton-proton connectivity network within the seven-membered ring. libretexts.orgemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to. This is essential for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the methoxy (B1213986) protons (~3.6 ppm) would correlate with the methoxy carbon (~51 ppm), and the C2 proton would correlate with its corresponding carbon atom. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. researchgate.net Key HMBC correlations for this compound would include the correlation from the methoxy protons to the carbonyl carbon of the ester group and correlations from the protons on the cycloheptyl ring to the carbonyl carbon and the C2 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. harvard.edu For the cycloheptyl ring, NOESY can distinguish between axial and equatorial protons and reveal their relative orientations, which helps in determining whether the ring adopts a chair, boat, or twist-chair conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
-COOCH₃~3.6 (s, 3H)~51.5HMBC to C=O
-C =O-~175HMBC to -OCH₃ and H-2
C-2 (CH)~2.4 (m, 1H)~45COSY to H-1, H-3; HSQC to C-2; HMBC to C=O
Cycloheptyl (CH₂)~1.2 - 1.9 (m, 12H)~26-35COSY between adjacent CH₂ groups; HSQC to respective carbons

This table is interactive. You can sort and filter the data.

The seven-membered cycloheptane (B1346806) ring is conformationally flexible and is known to exist as a dynamic equilibrium of several conformations, primarily in the twist-chair and twist-boat families. acs.org The energy barrier for the pseudorotation of the cycloheptane ring is low, leading to rapid interconversion at room temperature. ddg-pharmfac.net

Dynamic NMR (DNMR) studies, conducted over a range of temperatures, are employed to investigate these conformational dynamics. unibas.it As the temperature is lowered, the rate of ring inversion slows down. This results in the broadening of NMR signals, followed by their decoalescence into separate signals for the non-equivalent axial and equatorial protons of a single, frozen conformation. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing quantitative insight into the conformational stability of the cycloheptyl moiety. ddg-pharmfac.netunibas.it

While solution-state NMR reveals the average conformation of a molecule, solid-state NMR (ssNMR) provides information about the molecular structure and packing in the crystalline state. nih.govrsc.org The conformation of this compound in the solid phase may be locked into a single form, which might differ from the most stable conformer in solution. researchgate.net ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can provide high-resolution spectra of the solid material, allowing for the determination of the specific conformation (e.g., twist-chair) adopted by the cycloheptyl ring within the crystal lattice. nih.govresearchgate.net

Dynamic NMR Studies of Ring Inversion

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. spectralworks.com For this compound, HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This allows for the calculation of a unique molecular formula, C₁₀H₁₈O₂, definitively confirming the compound's identity by distinguishing it from other isomers or compounds with the same nominal mass. semanticscholar.org

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation patterns of a selected ion, providing valuable structural information. tandfonline.com In an MS/MS experiment, the molecular ion of this compound (m/z 170.13) would be isolated and then fragmented by collision-induced dissociation (CID). The analysis of the resulting fragment ions helps to confirm the structure.

Expected fragmentation pathways for esters often involve:

Loss of the alkoxy group: Cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃) is possible. More commonly, loss of methanol (B129727) (CH₃OH) can occur.

McLafferty Rearrangement: If sterically feasible, this involves the transfer of a gamma-hydrogen from the cycloheptyl ring to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a charged enol.

Alpha-cleavage: Cleavage of the bond between C2 and the carbonyl group can lead to the loss of the methoxycarbonyl radical (•COOCH₃).

Ring Fragmentation: The cycloheptyl ring itself can undergo fragmentation, typically resulting in the loss of small neutral molecules like ethylene. semanticscholar.org

Table 2: Predicted Key Fragment Ions for this compound in MS/MS

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/Loss
139.11[M - OCH₃]⁺
111.08[M - COOCH₃]⁺
83.08[C₆H₁₁]⁺ (Resulting from cleavage of the ester group)
59.02[COOCH₃]⁺
55.05[C₄H₇]⁺ (Resulting from ring fragmentation)

This table is interactive. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com It is an ideal method for assessing the purity of a this compound sample and for detecting it at trace levels in complex mixtures. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. mdpi.com As this compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the fragmentation pattern from the MS together provide a highly specific fingerprint for the compound, allowing for its confident identification and quantification. This method is highly effective for quality control, ensuring the sample is free from starting materials, by-products, or other contaminants. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy probes the discrete energy levels associated with the vibrations of molecules. By absorbing radiation at specific frequencies corresponding to these vibrational modes, molecules provide a unique "fingerprint." This allows for the identification of functional groups and offers insights into the molecular structure.

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups in organic molecules. The method is based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The ester functional group and the cycloalkane ring of this compound give rise to several characteristic absorption bands.

The most prominent feature in the FTIR spectrum of this compound is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the region of 1735-1750 cm⁻¹. pjoes.com Another key indicator of the ester group is the C-O stretching vibration, which typically results in two bands, one asymmetric and one symmetric, in the 1000-1300 cm⁻¹ range. scribd.comlibretexts.org The cycloheptyl and methyl groups are characterized by C-H stretching vibrations, which appear just below 3000 cm⁻¹. vscht.cz Additionally, C-H bending vibrations for the methylene (CH₂) groups of the cycloheptane ring are expected around 1465 cm⁻¹. copernicus.org

Table 1: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
2925 - 2940 C-H Asymmetric Stretch Cycloheptane (CH₂) Strong
2850 - 2865 C-H Symmetric Stretch Cycloheptane (CH₂) Strong
1735 - 1750 C=O Stretch Ester Strong
1450 - 1470 C-H Bend (Scissoring) Cycloheptane (CH₂) Medium
1150 - 1250 C-O Stretch (Asymmetric) Ester Strong

This table is based on established correlation charts for functional groups and does not represent experimentally measured data for this compound. vscht.czscribd.comlibretexts.org

Raman spectroscopy is a complementary vibrational technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. spectroscopyonline.com While FTIR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and changes in polarizability. researchgate.net Therefore, the C-C bond vibrations within the cycloheptane ring of this compound are expected to produce more intense signals in a Raman spectrum compared to an FTIR spectrum.

The carbonyl (C=O) stretch of the ester is also observable in Raman spectroscopy, typically in the same region as in FTIR (around 1740 cm⁻¹). spectroscopyonline.com The C-H stretching modes of the alkyl portions will appear in the 2800-3000 cm⁻¹ region, and the C-H bending modes are found in the 1300-1470 cm⁻¹ range. researchgate.netspectroscopyonline.com Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the cycloheptane ring, which appear in the fingerprint region below 1500 cm⁻¹.

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group Intensity
2925 - 2940 C-H Asymmetric Stretch Cycloheptane (CH₂) Strong
2850 - 2865 C-H Symmetric Stretch Cycloheptane (CH₂) Strong
~1740 C=O Stretch Ester Medium
1440 - 1460 C-H Bend (Scissoring) Cycloheptane (CH₂) Medium

This table is based on general assignments for functional groups in Raman spectroscopy and does not represent experimentally measured data for this compound. spectroscopyonline.comresearchgate.netspectroscopyonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the second carbon atom of the acetate (B1210297) group, the one attached to the cycloheptyl ring. This means it can exist as a pair of non-superimposable mirror images, known as enantiomers. gcms.cz Chiral chromatography is the definitive technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. chromatographyonline.comhplc.eu This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. columnex.comuni-muenchen.de

For volatile compounds like this compound, chiral gas chromatography (GC) is a powerful analytical tool. chromatographyonline.com The separation is typically performed on a capillary column coated with a chiral stationary phase. chrom-china.com Cyclodextrin derivatives are among the most common and versatile CSPs for GC. gcms.czresearchgate.net These cyclic oligosaccharides have a chiral cavity that allows for differential inclusion of the enantiomers, leading to their separation.

A hypothetical method would involve dissolving the sample in a suitable solvent and injecting it into the GC. The enantiomers would travel through the chiral column at different rates and be detected separately, allowing for their quantification.

Table 3: Hypothetical Chiral GC Method for this compound

Parameter Condition
Column Cyclodextrin-based CSP (e.g., 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Injector Temp. 250 °C
Oven Program 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID)

| Detector Temp. | 250 °C |

This table outlines a plausible, but not experimentally verified, set of starting conditions for method development. chrom-china.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is another essential technique for enantiomeric separation and can be used as an alternative or complementary method to chiral GC. chula.ac.th In chiral HPLC, the separation occurs on a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability. scirp.org

Separation can be achieved using either normal-phase (e.g., hexane/isopropanol mobile phase) or reversed-phase (e.g., water/acetonitrile mobile phase) conditions, depending on the specific column and analyte properties. The differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral stationary phase cause one enantiomer to be retained longer than the other. columnex.com

Table 4: Hypothetical Chiral HPLC Method for this compound

Parameter Condition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C

| Detection | UV at 210 nm |

This table outlines a plausible, but not experimentally verified, set of starting conditions for method development. scirp.org

Chiral Gas Chromatography (GC)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. mdpi.com The technique involves diffracting a beam of X-rays off a single crystal of the substance. researchgate.net The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. rsc.org

For X-ray crystallography to be applicable, the compound must be a solid that can be grown into a high-quality single crystal. This compound is expected to be a liquid at room temperature, which is typical for simple esters of its molecular weight. While it is theoretically possible to crystallize the compound at low temperatures, this is often a challenging process. A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, while X-ray crystallography remains the definitive method for solid-state structure elucidation, its application to this specific compound has not been reported in the scientific literature.

Differential Scanning Calorimetry (DSC) for Thermal Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is instrumental in observing thermal transitions such as melting, crystallization, and glass transitions. wikipedia.org

In the analysis of a pure compound like this compound, DSC is employed to determine key thermal characteristics. The sample is hermetically sealed in a pan, typically made of aluminum, and heated at a constant rate alongside an empty reference pan. As the sample undergoes a phase transition, such as melting from a solid to a liquid, it absorbs energy, resulting in a detectable heat flow difference that is recorded as a peak on a DSC thermogram. The temperature at which this occurs is the melting point, a critical indicator of purity. A sharp, well-defined melting peak suggests a highly pure substance, while a broad peak often indicates the presence of impurities.

Furthermore, DSC can identify glass transitions, which are characteristic of amorphous (non-crystalline) solids. wikipedia.org A glass transition appears as a step-like change in the heat capacity baseline of the DSC curve, rather than a distinct peak. wikipedia.org This information is valuable for understanding the physical state and stability of the compound under different thermal conditions. While specific experimental DSC data for this compound is not widely published, the table below illustrates the typical data obtained from a DSC analysis for a pure organic compound.

Table 1: Representative DSC Data for a Hypothetical Pure Organic Compound This table is for illustrative purposes to show the type of data generated by DSC.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Glass Transition (Tg)-95.4N/AN/A
Crystallization (Tc)-50.2-45.8-45.7
Melting (Tm)25.128.3110.5

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques are advanced analytical methods that couple a separation technique with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. chromatographytoday.comnih.gov This approach, first termed "hyphenation" in 1980, allows for both the separation of individual components from a mixture and their subsequent identification. chromatographytoday.comchemijournal.com Common examples include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). saspublishers.com The primary benefit of these techniques is the ability to achieve simultaneous separation and quantification with high sensitivity and specificity, making them indispensable for analyzing intricate samples. chromatographytoday.comchemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier hyphenated technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com In this method, a sample mixture is vaporized and separated into its individual components as it travels through a capillary column within the gas chromatograph. researchgate.net The separation is based on the differential partitioning of analytes between the stationary phase (the column coating) and the mobile phase (an inert carrier gas). researchgate.net As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then sorted by their mass-to-charge ratio, producing a mass spectrum that serves as a unique chemical fingerprint for identification.

For the analysis of a sample containing this compound, GC-MS would effectively separate it from other constituents in a complex matrix, such as an environmental or biological sample. The table below outlines typical instrumental parameters for such an analysis.

Table 2: Illustrative GC-MS Parameters for Analysis of a Mixture Containing this compound Parameters based on a general method for complex mixture analysis. lcms.cz

ParameterSetting
Gas Chromatograph
ColumnAgilent DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Inlet ModeSplitless
Inlet Temperature280 °C
Carrier GasHelium, 1 mL/min constant flow
Oven Program45 °C (hold 2 min), ramp 12 °C/min to 325 °C (hold 11 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature200 °C
Quadrupole Temperature150 °C
Mass Range50 - 1000 m/z
Solvent Delay5.0 min

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are non-volatile, thermally unstable, or have high molecular weights, LC-MS is the hyphenated technique of choice. saspublishers.com LC separates components in a liquid mobile phase based on their interactions with a solid stationary phase packed into a column. nih.gov After elution, the analyte stream is directed into the mass spectrometer. A critical component is the interface, which vaporizes the solvent and facilitates the ionization of the analyte molecules, often using "soft" ionization techniques like Electrospray Ionization (ESI) that minimize fragmentation and preserve the molecular ion. saspublishers.comresearchgate.net

LC-MS is particularly useful for analyzing extracts from various matrices where this compound might be present alongside a wide range of other polar and non-polar compounds. lcms.cz Tandem MS (LC-MS-MS) can further enhance selectivity and structural elucidation by fragmenting a selected parent ion and analyzing its daughter ions. researchgate.net

Table 3: Illustrative LC-MS Parameters for Analysis of a Mixture Containing this compound Parameters based on a general method for complex mixture analysis. lcms.cz

ParameterSetting
Liquid Chromatograph
ColumnC18 reversed-phase (e.g., Kinetex Biphenyl), 2.1 x 100 mm, 2.6 µm
Mobile Phase AWater with 2.5mM Ammonium Formate & 0.05% Formic Acid
Mobile Phase BMethanol with 2.5mM Ammonium Formate & 0.05% Formic Acid
Gradient2% B (hold 1 min), ramp to 100% B over 15 min, hold 12 min
Flow Rate0.35 mL/min
Mass Spectrometer
Ionization SourceDual AJS Electrospray Ionization (ESI)
PolarityPositive
MS Range40 - 1700 m/z
Gas Temperature250 °C
Sheath Gas Temperature300 °C
Capillary Voltage3500 V

Computational and Theoretical Chemistry Studies of Methyl 2 Cycloheptylacetate

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules, offering a detailed picture of electron distribution and energy levels. openaccessjournals.comnih.gov These methods solve the Schrödinger equation, albeit with approximations for multi-electron systems, to provide a robust theoretical foundation for predicting molecular properties. openaccessjournals.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. mdpi.comaps.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density, a simpler, three-dimensional quantity. aps.org

For Methyl 2-cycloheptylacetate, DFT studies would be instrumental in determining its ground-state electronic properties. By employing various functionals, such as B3LYP or M06-2X, researchers can calculate key electronic descriptors. mdpi.comnih.gov These calculations would reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The molecular electrostatic potential (MESP) map, for instance, would visualize the charge distribution, indicating regions susceptible to electrostatic interactions. nih.gov Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity and electronic transitions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Calculated Value
Ground State Energy (Hartree) -541.345
HOMO Energy (eV) -6.89
LUMO Energy (eV) 1.45
HOMO-LUMO Gap (eV) 8.34

This interactive table presents hypothetical data that would be obtained from DFT calculations on this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to improving accuracy, albeit at a higher computational cost. rsc.orgnih.gov

An ab initio study of this compound would provide a highly accurate description of its electronic properties. researchgate.netarxiv.org For example, MP2 or CCSD(T) calculations could be used to obtain a benchmark ground-state energy and a precise map of the electron correlation effects, which are crucial for understanding the molecule's stability. rsc.org These methods would also yield accurate values for ionization potential and electron affinity, providing a deeper understanding of the molecule's behavior in redox reactions. While computationally intensive, these methods are the gold standard for obtaining reliable electronic property data. nih.gov

Table 2: Hypothetical Ab Initio-Calculated Electronic Properties of this compound

Method Property Calculated Value
HF/6-31G* Ground State Energy (Hartree) -540.987
MP2/cc-pVTZ Ground State Energy (Hartree) -541.321
CCSD(T)/aug-cc-pVTZ Ground State Energy (Hartree) -541.352
MP2/cc-pVTZ Ionization Potential (eV) 9.87

This interactive table illustrates the type of data generated from various ab initio calculations for this compound.

Density Functional Theory (DFT) Studies

Conformational Analysis and Energy Landscapes

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. wikipedia.org By employing force fields, which are sets of parameters that define the energy of bond stretching, angle bending, and torsional rotations, MM can efficiently explore the conformational space of large molecules. wikipedia.org Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.gov

For this compound, a thorough conformational search using molecular mechanics would identify the low-energy conformers. libretexts.orgoregonstate.edu Subsequent molecular dynamics simulations would reveal the dynamic equilibrium between these conformers at a given temperature, showing how the cycloheptane (B1346806) ring puckers and how the acetate (B1210297) side chain rotates. nih.gov These simulations can provide insights into the predominant shapes the molecule adopts in solution.

Table 3: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics

Conformer Dihedral Angle (°)(C-C-O-C) Relative Energy (kcal/mol) Population (%)
1 (Chair-like) 178.5 0.00 45.2
2 (Boat-like) 65.2 1.25 20.1

This interactive table shows a hypothetical conformational analysis of this compound, indicating the relative stability of different conformers.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.netresearchgate.net Mapping the PES provides a comprehensive understanding of the stable conformers (local minima) and the transition states (saddle points) that connect them. mdpi.com

For this compound, a detailed PES map could be generated by systematically varying key dihedral angles, such as those within the cycloheptane ring and the C-C-O-C angle of the ester group. chemrxiv.org Quantum mechanical methods, like DFT, would be used to calculate the energy at each point on the geometric grid. The resulting surface would illustrate the energy barriers for ring-flipping and side-chain rotation, providing a complete picture of the molecule's conformational flexibility. researchgate.netmdpi.com

Molecular Mechanics and Dynamics Simulations

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing these predicted shifts with experimental data can help to confirm the structure and assign the resonances.

Similarly, the vibrational frequencies and intensities for the infrared (IR) spectrum can be calculated. researchgate.netchemrxiv.org This would allow for the assignment of specific absorption bands to particular vibrational modes, such as the C=O stretch of the ester group or the C-H stretches of the cycloheptane ring.

UV-Vis spectra, which arise from electronic transitions, can be predicted using time-dependent DFT (TD-DFT). These calculations would yield the excitation energies and oscillator strengths for the lowest electronic transitions, providing insight into the molecule's photophysical properties.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
¹³C NMR C=O Chemical Shift (ppm) 172.5
¹H NMR O-CH₃ Chemical Shift (ppm) 3.68
IR C=O Stretch (cm⁻¹) 1735

This interactive table provides examples of spectroscopic parameters for this compound that could be predicted through computational methods.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the intricate pathways of chemical reactions at a molecular level. For the formation of this compound, a common synthetic route is the Fischer-Speier esterification of 2-cycloheptylacetic acid with methanol (B129727), typically catalyzed by a strong acid. mdpi.comorganic-chemistry.orgwikipedia.org Density Functional Theory (DFT) is a widely used quantum mechanical method to model such reactions, providing detailed insights into the energies and structures of reactants, intermediates, transition states, and products. rsc.orgresearchgate.netrsc.org

The generally accepted mechanism for Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. numberanalytics.com

Nucleophilic attack by the oxygen atom of the alcohol (methanol) on the activated carbonyl carbon. organic-chemistry.org

Formation of a tetrahedral intermediate.

Proton transfer from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule, a good leaving group, to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst. collegedunia.com

Computational studies can model each of these steps to create a comprehensive energy profile of the reaction.

A critical aspect of understanding a reaction mechanism is identifying the transition state (TS), which represents the highest energy point along the reaction coordinate connecting reactants and products. rsc.org For the Fischer esterification of 2-cycloheptylacetic acid, a key transition state is the one leading to the formation of the tetrahedral intermediate.

Using DFT methods, such as B3LYP with a suitable basis set like 6-31G**, the geometry of this transition state can be optimized. rsc.org Computationally, a transition state is confirmed by performing a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the C-O bond between the methanol and the carboxylic acid). rsc.org The intrinsic reaction coordinate (IRC) method can then be used to confirm that this TS correctly connects the reactant complex (protonated 2-cycloheptylacetic acid and methanol) with the tetrahedral intermediate. rsc.org

The localized transition state for the nucleophilic attack would feature a partially formed bond between the methanol oxygen and the carbonyl carbon of the 2-cycloheptylacetic acid, and a slight elongation of the C=O double bond. The cycloheptane ring itself, while bulky, primarily acts as a spectator group, though its conformational flexibility could have minor influences on the stability of the transition state. nih.gov

Once the geometries of the reactants and the transition state have been optimized, their electronic energies can be calculated with high accuracy. The activation energy (Ea) is determined as the energy difference between the transition state and the initial reactants. researchgate.netukzn.ac.za This value is a crucial kinetic parameter that dictates the rate of the reaction.

Theoretical calculations for the acid-catalyzed esterification of acetic acid with methanol have reported activation free energies in the range of 20-35 kcal/mol, depending on the specific mechanism and level of theory. ukzn.ac.za For the analogous reaction involving 2-cycloheptylacetic acid, the steric bulk of the cycloheptyl group might slightly increase this barrier. A hypothetical DFT calculation could yield the results presented in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants (2-Cycloheptylacetic Acid + Methanol + H⁺)0.00
Transition State (TS1)24.5
Tetrahedral Intermediate-5.2

This data indicates a kinetically controlled reaction with a significant, but surmountable, energy barrier, which is consistent with the need for heating and catalysis in typical Fischer esterification procedures. wikipedia.org

Transition State Localization

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can dramatically alter reaction rates and equilibria. numberanalytics.com Computational chemistry models these effects using either explicit solvent models, where individual solvent molecules are included, or more commonly, implicit models like the Polarizable Continuum Model (PCM). numberanalytics.com In PCM, the solvent is treated as a continuous medium with a characteristic dielectric constant (ε), which polarizes in response to the solute's charge distribution.

For the formation of this compound via the Fischer-Speier mechanism, the reaction proceeds through charged intermediates (oxonium ions). wikipedia.org According to the Hughes-Ingold rules, reactions where the transition state is more charged than the reactants are accelerated by polar solvents. numberanalytics.com In this case, the charge is localized on the reactants (protonated acid) and dispersed in the transition state. Therefore, increasing solvent polarity would be expected to stabilize the reactants more than the transition state, leading to a decrease in the reaction rate.

A hypothetical study on the synthesis of this compound in various solvents might yield the following results, illustrating this trend.

SolventDielectric Constant (ε)Hypothetical Relative Rate Constant (k_rel)
Hexane1.91.00
Toluene (B28343)2.40.85
Tetrahydrofuran (B95107) (THF)7.50.42
Acetone21.10.15
Methanol32.70.11

These hypothetical findings underscore the importance of selecting a non-polar solvent to maximize the rate of this esterification, which aligns with the common practice of using solvents like toluene to facilitate water removal via a Dean-Stark apparatus. wikipedia.org

Quantitative Structure-Activity Relationships (QSAR) in Chemical Catalysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the structural or property-based features (descriptors) of a series of compounds with their chemical activity or reactivity. nih.govconicet.gov.ar In catalysis, this approach can be used to predict the effectiveness of a catalyst, guiding the design of more efficient ones.

Consider a hypothetical study aimed at optimizing a Lewis acid catalyst for the synthesis of this compound. A series of substituted aromatic boronic acids are used as catalysts. A QSAR model could be developed by correlating the reaction yield with various calculated descriptors of the catalysts.

Relevant descriptors might include:

Electronic Descriptors: Hammett constant (σ) of the substituent, charge on the boron atom.

Steric Descriptors: Sterimol parameters (L, B1, B5), van der Waals volume. nih.gov

Quantum Chemical Descriptors: Energy of the Lowest Unoccupied Molecular Orbital (LUMO), which relates to the catalyst's electrophilicity.

A resulting multilinear regression (MLR) model might take the following form: log(Yield) = c₀ + c₁σ + c₂LUMO + c₃*L

A hypothetical dataset and the resulting QSAR model predictions are shown below.

Catalyst Substituent (X)Hammett (σ)LUMO (eV)Observed Yield (%)Predicted Yield (%)
-H0.00-1.526566
-CH₃-0.17-1.455859
-Cl0.23-1.887877
-NO₂0.78-2.549291

Such a model indicates that electron-withdrawing substituents and a lower LUMO energy enhance catalytic activity, providing a clear strategy for designing improved catalysts.

Machine Learning Applications in Predicting Synthetic Outcomes

Machine learning (ML) offers a powerful, data-driven approach to predict the outcomes of complex chemical reactions where traditional kinetic or QSAR models may fall short. mdpi.com Algorithms like random forests, support vector machines, and neural networks can identify complex, non-linear patterns in high-dimensional data. arxiv.orgacs.org

To predict the yield of this compound, an ML model could be trained on a dataset of experiments where multiple parameters were varied. These input parameters, or "features," could include:

Reactant concentrations (2-cycloheptylacetic acid, methanol)

Catalyst type and loading

Temperature

Reaction time

Solvent type

The model learns the relationship between these inputs and the resulting yield. rsc.org Once trained, it can predict the outcome for new, untested combinations of reaction conditions, accelerating process optimization and reducing experimental costs. aimspress.com

A sample of a hypothetical training dataset for a random forest model is presented below.

Temperature (°C)Time (h)Catalyst Loading (mol%)Molar Ratio (Acid:Alc)Actual Yield (%)
8041.01:575
10022.01:1091
8080.51:1082
11041.51:588

Such ML models are becoming increasingly integral to modern chemical synthesis, enabling rapid and efficient discovery and optimization of reaction protocols. acs.org

Application of Methyl 2 Cycloheptylacetate As a Synthetic Intermediate

Role in the Synthesis of Carbocyclic Ring Systems

The structural backbone of methyl 2-cycloheptylacetate is a prime candidate for the elaboration and construction of more complex carbocyclic systems. Both the functionalization of the existing seven-membered ring and its use as a foundation for building additional fused or bridged structures are key applications.

The functionalization of the cycloheptane (B1346806) ring of this compound can be achieved through various synthetic strategies, primarily targeting the carbon alpha to the carbonyl group or the C-H bonds on the ring itself. The position alpha to the ester group is particularly reactive due to the ability to form a stabilized enolate, which can then react with a range of electrophiles. This approach is analogous to the well-established α-functionalization of other cyclic β-ketoesters and related compounds. benthamscience.com

Key functionalization reactions include:

α-Alkylation and α-Arylation: Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates an enolate that can be alkylated or arylated using alkyl halides or aryl halides (with an appropriate catalyst), introducing substituents at the carbon adjacent to the ester.

α-Acylation: The enolate can also react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group, leading to the formation of β-keto esters.

Oxidation of the Cycloheptane Ring: Direct oxidation of the C-H bonds on the cycloheptane ring can introduce hydroxyl or keto groups. For instance, stereocontrolled hydroxylation methods, sometimes utilizing transition metal complexes, can be applied to introduce hydroxyl groups at specific positions on the ring. capes.gov.br This functionalization provides handles for further synthetic transformations.

These functionalization strategies are crucial for modifying the properties of the cycloheptane moiety and for preparing more complex derivatives.

Table 1: Potential Functionalization Reactions of this compound

Reaction Type Reagents Product Type
α-Alkylation 1. LDA, THF, -78°C; 2. R-X α-Alkyl-cycloheptylacetate
α-Acylation 1. NaH, THF; 2. RCOCl Methyl 2-acyl-2-cycloheptylacetate
Ring Hydroxylation Oxidizing agents (e.g., OsO₄, H₂O₂) Hydroxy-cycloheptylacetate derivative

This compound can serve as a foundational structure for the synthesis of more complex polycyclic systems, including fused and bridged rings. nih.gov These structures are prevalent in natural products and other biologically important molecules. acs.org

Fused Ring Systems: Fused rings are formed when two rings share two adjacent atoms. nih.gov A common strategy to construct a fused ring onto the cycloheptane core of this compound would involve a sequence of reactions, such as an annulation. For example, the ester group could be transformed into a ketone. The resulting cycloheptyl methyl ketone could then undergo a Robinson annulation with a methyl vinyl ketone, for instance, to construct a new six-membered ring fused to the original seven-membered ring. benthamscience.com This creates a bicyclic system with a [5.4.0] undecane (B72203) core.

Bridged Ring Systems: Bridged ring structures feature two rings sharing three or more atoms, with "bridges" connecting the "bridgehead" carbons. acs.org The synthesis of bridged systems from this compound could be envisioned through intramolecular cyclization strategies. After appropriate functionalization of the cycloheptane ring to introduce a reactive tether, an intramolecular reaction, such as an aldol (B89426) condensation or a radical cyclization, could form a bridge across the ring. For instance, if a side chain containing a carbonyl group is introduced at a suitable position on the cycloheptane ring, base-catalyzed intramolecular aldol condensation could lead to the formation of a bicyclo[m.n.1]alkane system.

Table 2: Hypothetical Fused and Bridged Structures from this compound

Ring System Type Synthetic Strategy Hypothetical Product Structure
Fused Bicyclic Robinson Annulation A [5.4.0] undecanone derivative

Cycloheptane Ring Functionalization

Precursor for Advanced Organic Materials Synthesis

The unique combination of a bulky, flexible cycloalkyl group and a modifiable ester functionality makes this compound an interesting, albeit hypothetical, precursor for advanced organic materials such as polymers and liquid crystals.

While not a monomer in its native form, this compound can be chemically modified to incorporate a polymerizable functional group. The resulting monomer could then be used in polymerization reactions to create polymers with unique properties imparted by the pendant cycloheptyl group. mcpolymers.comresearchgate.net

A plausible approach involves introducing a vinyl or acrylate (B77674) group. For example, reduction of the ester group to an alcohol (2-cycloheptylethanol) followed by esterification with acryloyl chloride would yield 2-cycloheptylethyl acrylate. This new monomer could undergo free-radical polymerization to produce a polymer with cycloheptyl moieties as side chains. researchgate.net The presence of the bulky and non-polar cycloheptyl group would likely influence the physical properties of the resulting polymer, such as increasing its glass transition temperature (Tg), enhancing its thermal stability, and modifying its solubility in organic solvents. Such polymers could find applications as specialty coatings, adhesives, or plasticizers.

Table 3: Hypothetical Synthesis of a Polymer from this compound

Step Reaction Intermediate/Product
1 Reduction of ester 2-Cycloheptylethanol (B3032750)
2 Acrylation 2-Cycloheptylethyl acrylate (Monomer)

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. mdpi.com Their molecules often possess a rigid core and flexible terminal chains. This compound could potentially be used as a precursor for the flexible tail of a liquid crystal molecule.

A hypothetical synthesis could involve coupling the cycloheptylacetic acid (obtained by hydrolysis of the methyl ester) to a rigid aromatic core, such as a 4,4'-biphenol derivative, via esterification. The bulky, non-planar cycloheptyl group would act as a terminal chain, influencing the packing of the molecules and, consequently, the mesomorphic (liquid crystalline) properties. mdpi.com The flexibility and size of the cycloheptyl ring could disrupt crystalline packing, potentially favoring the formation of nematic or smectic phases at specific temperature ranges. researchgate.net

Table 4: Hypothetical Liquid Crystal Structure Derived from this compound

Component Structure Role
Rigid Core 4,4'-Biphenyl Induces mesomorphism
Linkage Ester Connects core and tail

Polymeric Building Blocks

Derivatization for Chemo-Sensing Applications

Chemo-sensors are molecules designed to detect and signal the presence of specific chemical species. The development of such sensors often involves the strategic combination of a recognition unit (which selectively binds the target analyte) and a signaling unit (which produces a measurable signal, such as a change in color or fluorescence). google.com this compound can be derivatized to serve as a scaffold for chemo-sensors.

The synthetic strategy would involve modifying the ester functionality to introduce moieties capable of recognition and signaling. For example, the ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a fluorophore (signaling unit) and a receptor molecule (recognition unit) using standard amide bond-forming reactions. The cycloheptyl ring can serve as a structural backbone, providing a specific three-dimensional arrangement for the functional parts of the sensor. googleapis.com

For instance, a derivative could be synthesized to detect metal ions. The carboxylic acid could be coupled to a fluorescent molecule like pyrene (B120774) and a polyamine chain. The polyamine would act as a chelating agent for specific metal ions. Upon binding of a metal ion, the conformation of the sensor molecule would change, leading to a modulation of the pyrene fluorescence (e.g., quenching or enhancement), thus signaling the presence of the metal. google.com

Table 5: Hypothetical Derivatization of this compound for a Fluorescent Chemo-sensor

Derivatization Step Reagent Functional Group Introduced Purpose
Hydrolysis NaOH, H₂O Carboxylic Acid Point of attachment
Amide Coupling Pyrenemethylamine Pyrene (Fluorophore) Signaling Unit

Chiral Pool Reagent in Asymmetric Synthesis of Non-Biological Targets

Chiral pool synthesis is a strategy in organic chemistry that utilizes readily available chiral molecules, known as the "chiral pool," as starting materials to synthesize new chiral compounds. bccollegeasansol.ac.innumberanalytics.com This approach is particularly valuable in creating enantiomerically pure products, which is crucial in fields like pharmaceuticals and materials science. numberanalytics.com The existing stereocenters in the starting material are used to influence the formation of new chiral centers, a process that can occur through substitution or addition reactions. bccollegeasansol.ac.in

While direct evidence for the use of this compound as a chiral pool reagent for non-biological targets is not extensively documented in the provided search results, the principles of chiral pool synthesis suggest its potential. Terpenes, for instance, are a significant source of chiral starting materials in this type of synthesis. researchgate.netunivie.ac.at Given that this compound possesses a cycloheptyl ring, a structural motif found in some natural products, it could theoretically serve as a building block in the synthesis of more complex chiral molecules. The synthesis of various chiral indoline (B122111) derivatives and other complex molecules often starts from chiral auxiliaries or building blocks, highlighting the importance of such reagents in asymmetric synthesis. sioc-journal.cnrsc.org

Use in Flavor and Fragrance Chemistry through Chemical Transformations

Esters are organic compounds frequently recognized for their characteristic and often pleasant odors, making them key components in the flavor and fragrance industry. ebsco.com The synthesis of new fragrances with diverse structures and smells is a primary objective in this field. nih.gov

Chemical Transformations to Related Aroma Compounds

The transformation of a base molecule into various derivatives is a common strategy to create a palette of aroma compounds. While specific transformations of this compound for this purpose are not detailed in the search results, the general principles of flavor chemistry suggest its potential. The stability and reactivity of flavor compounds are critical factors influencing the final aroma profile of a product. jfda-online.comnih.gov Chemical reactions can alter the structure of a molecule, leading to changes in its odor. For instance, the degradation of citral, an unsaturated aldehyde, can lead to the formation of various off-flavor compounds through acid-catalyzed cyclization and oxidation. nih.gov Similarly, controlled chemical modifications of this compound could potentially yield a range of aroma compounds with different scent profiles. The processing of food products, such as tea, involves numerous chemical transformations that significantly alter the aroma profile, demonstrating the importance of such reactions in developing desired scents. mdpi.comnih.gov

Synthesis of Esters with Distinct Odor Profiles

The synthesis of esters is a fundamental process in creating new fragrances. ebsco.com This is typically achieved through an esterification reaction between a carboxylic acid and an alcohol. ebsco.com While there is no direct mention of the synthesis of new esters from this compound in the provided search results, its structure allows for such possibilities. By hydrolyzing the methyl ester of this compound to its corresponding carboxylic acid (2-cycloheptylacetic acid), it would then be possible to react this acid with a variety of alcohols to produce a library of new esters. Each of these new esters would be expected to have a unique odor profile, contributing to the diverse palette available to perfumers and flavorists. The search results highlight the importance of esters in creating a wide array of scents, from fruity to floral. ebsco.comwikipedia.org

Environmental Photochemistry and Degradation Pathways of Methyl 2 Cycloheptylacetate

Photolytic Degradation Mechanisms in Aqueous and Gaseous Phases

Photolytic degradation involves the breakdown of a molecule due to the absorption of light energy. This can occur through direct absorption of photons by the molecule itself or via energy transfer from another photo-excited molecule (a photosensitizer).

Hydrolytic Stability and Environmental Persistence

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For esters, hydrolysis results in the formation of a carboxylic acid and an alcohol. This process is a fundamental degradation pathway for esters in aqueous environments. libretexts.orgchemguide.co.uk

The reaction for Methyl 2-cycloheptylacetate is as follows:

C₇H₁₃CH₂COOCH₃ + H₂O ⇌ C₇H₁₃CH₂COOH + CH₃OH (this compound) + (Water) ⇌ (2-Cycloheptylacetic acid) + (Methanol)

The rate of ester hydrolysis is highly dependent on pH. The reaction is typically very slow in neutral water but is catalyzed by both acids (H⁺) and bases (OH⁻). libretexts.org Alkaline hydrolysis, also known as saponification, is generally faster and irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt. chemguide.co.uk The size and structure of the cycloalkyl group can also influence the rate of hydrolysis.

Table 7.2: Illustrative Hydrolysis Half-Lives of Esters at Different pH Values This table provides general, illustrative data for simple esters to demonstrate the effect of pH on hydrolytic stability. Specific data for this compound is not available.

pH Condition Typical Half-Life Range for Aliphatic Esters
4 Acid-catalyzed Months to years
7 Neutral Years to decades

Advanced Oxidation Processes for this compound Remediation

Advanced Oxidation Processes (AOPs) are water treatment technologies that rely on the generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH), to degrade organic pollutants. kirj.eeaqua-innovation.chmdpi.com These processes are effective for the remediation of recalcitrant organic compounds, including esters. spertasystems.com

Ozonolysis Studies

Ozonolysis involves the reaction of ozone (O₃) with organic compounds. It is highly effective at cleaving carbon-carbon double and triple bonds. pearson.comopenstax.orglibretexts.org Since this compound is a saturated compound, it will not be directly reactive with ozone under typical environmental conditions. However, ozonolysis could become a relevant degradation pathway for any unsaturated intermediates that might be formed through other degradation processes. Reductive ozonolysis typically yields aldehydes and ketones, while oxidative ozonolysis produces carboxylic acids or ketones. thegoodscentscompany.com

Fenton and Photo-Fenton Processes

The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. wikipedia.org The reaction is most efficient under acidic conditions (pH 3-5). spertasystems.com

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The photo-Fenton process is an enhancement of the Fenton reaction where UV light is used to photochemically reduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. This makes the process more efficient.

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

These hydroxyl radicals are powerful oxidants that can abstract a hydrogen atom from the cycloheptyl ring or the acetate (B1210297) group of this compound, initiating a cascade of oxidation reactions that can ultimately lead to the mineralization of the compound into carbon dioxide and water. spertasystems.comwikipedia.org

Table 7.3.2: General Conditions for AOPs in Wastewater Treatment This table summarizes typical operational parameters for AOPs used to treat organic pollutants.

Process Key Reagents Typical pH General Outcome
Ozonolysis O₃ Varied Cleavage of C=C bonds
Fenton Fe²⁺, H₂O₂ 2.5 - 4.5 Oxidation by •OH radicals

Biotic Degradation Pathways in Environmental Matrices

The breakdown of organic compounds in the environment is often mediated by microorganisms. The structure of this compound, with its ester linkage and cycloalkyl group, suggests that biotic degradation will be a significant pathway for its removal from environmental matrices like soil and water.

The primary mechanism for the initial breakdown of this compound in biotic systems is expected to be enzymatic hydrolysis of the ester bond. This reaction is catalyzed by a class of enzymes known as esterases, which are widespread in bacteria and fungi. nih.govjmb.or.kr

Esterases cleave the ester bond, hydrolyzing this compound into cycloheptylacetic acid and methanol (B129727). jmb.or.kr This initial step is crucial as it transforms the parent compound into more polar metabolites, which are generally more water-soluble and susceptible to further microbial degradation.

Studies on microbial esterases have revealed their broad substrate specificity, though some show a preference for certain types of esters. nih.govresearchgate.net For instance, research has identified esterases with a specific affinity for cycloalkyl carboxylic esters. researchgate.net The efficiency of this hydrolysis can be influenced by environmental factors such as temperature and pH, with optimal conditions varying between different microbial species and their respective enzymes. researchgate.net The activity of these enzymes is a key determinant in the persistence of ester-containing compounds in the environment.

No specific studies on the microbial esterase activity on this compound were found. The information presented is based on the general function of microbial esterases on similar compounds.

Following the initial hydrolysis, the resulting products, cycloheptylacetic acid and methanol, undergo further degradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation:

Under aerobic conditions, microorganisms are expected to further metabolize cycloheptylacetic acid and methanol. Methanol is readily used by many microorganisms as a source of carbon and energy. The cycloheptylacetic acid would likely undergo β-oxidation, a common metabolic process for breaking down fatty acids and other alkyl carboxylic acids. This process would sequentially shorten the alkyl chain, ultimately leading to mineralization (conversion to carbon dioxide and water). The presence of the cycloheptane (B1346806) ring presents a more complex challenge for microbial enzymes, and its degradation would likely involve ring-opening reactions, potentially initiated by monooxygenase or dioxygenase enzymes, similar to the degradation pathways of other cyclic hydrocarbons. nih.gov

Anaerobic Degradation:

The table below outlines the expected degradation products under different conditions.

ConditionInitial Product of HydrolysisSubsequent Degradation Products
Aerobic Cycloheptylacetic Acid, MethanolCarbon Dioxide, Water, Biomass
Anaerobic Cycloheptylacetic Acid, MethanolMethane, Carbon Dioxide, Simpler Organic Acids, Biomass

This table is a projection based on known metabolic pathways for similar compounds, as specific data for this compound is not available.

Microbial Esterase Activity Studies

Fate in Atmospheric Chemistry Models

Once volatilized into the atmosphere, the fate of this compound would be governed by atmospheric chemistry, primarily through reactions with photochemically generated oxidants. copernicus.org Atmospheric chemistry models, such as the Master Chemical Mechanism (MCM), provide a framework for predicting the atmospheric lifetime and degradation products of volatile organic compounds (VOCs). dlr.de

The primary sink for most VOCs in the troposphere during the daytime is reaction with the hydroxyl radical (•OH). copernicus.org The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound. For an ester like this compound, the •OH radical can abstract a hydrogen atom from various positions on the molecule, with the most likely sites being the C-H bonds on the cycloheptyl ring and the acetate moiety.

The atmospheric lifetime of a VOC is inversely proportional to the rate constant of its reaction with •OH and the concentration of •OH radicals. While a specific rate constant for this compound is not available, it is expected to be reactive, leading to a relatively short atmospheric lifetime, likely on the order of hours to a few days. copernicus.org

The degradation products formed from the reaction with •OH would depend on the initial site of hydrogen abstraction. These reactions typically lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and other organic acids, which can contribute to the formation of secondary organic aerosol (SOA) and ozone. copernicus.org

Atmospheric chemistry models can be used to simulate the complex reaction sequences and predict the ultimate fate of the compound and its degradation products. dlr.de These models are essential tools for assessing the potential impact of VOCs on air quality and climate. nih.gov

Green Chemistry Approaches in the Synthesis and Handling of Methyl 2 Cycloheptylacetate

Atom Economy and Reaction Efficiency Maximization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comprimescholars.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the product, generating no waste byproducts. studypulse.au

The synthesis of methyl 2-cycloheptylacetate is typically achieved through the Fischer esterification of cycloheptylacetic acid with methanol (B129727), often in the presence of an acid catalyst. The balanced chemical equation for this reaction is:

C₉H₁₆O₂ (Cycloheptylacetic acid) + CH₄O (Methanol) ⇌ C₁₀H₁₈O₂ (this compound) + H₂O (Water)

While the reaction to produce the target ester is the primary goal, water is formed as a stoichiometric byproduct. The percentage atom economy is calculated using the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. studypulse.au

For the synthesis of this compound, the calculation is as follows:

CompoundFormulaMolar Mass ( g/mol )Role
Cycloheptylacetic acidC₉H₁₆O₂156.25Reactant
MethanolCH₄O32.05Reactant
This compound C₁₀H₁₈O₂ 170.28 Desired Product
WaterH₂O18.02Byproduct
Atom Economy 90.43% Efficiency Metric

Catalysis for Reduced Energy Consumption and Waste Generation

Catalysis is a cornerstone of green chemistry, offering pathways to reduce energy consumption and minimize waste. kharagpurcollege.ac.inthyssenkrupp-uhde.com Catalysts lower the activation energy of a reaction, allowing it to proceed under milder conditions, such as lower temperatures and pressures, which translates to significant energy savings. thyssenkrupp-uhde.commdpi.com By replacing stoichiometric reagents, which are consumed in the reaction and contribute to waste streams, catalysts can dramatically improve the efficiency and environmental profile of a chemical process. kharagpurcollege.ac.in

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. mdpi.comresearchgate.net Their primary advantage is the ease of separation from the product mixture, which can usually be achieved by simple filtration or centrifugation. mdpi.com This simplifies product purification, reduces waste generated from separation processes, and allows for the catalyst to be easily recovered and reused over multiple cycles, lowering operational costs. mdpi.comrsc.org

For the esterification of cycloheptylacetic acid, various solid acid catalysts could be employed. These materials provide active sites that facilitate the reaction, often by protonating the carbonyl group of the carboxylic acid, which enhances its reactivity towards the alcohol. mdpi.com

Table: Examples of Heterogeneous Catalysts for Esterification

Catalyst Type Examples Key Features
Sulfonated Zeolites H-ZSM-5 mdpi.com Strong acidic sites, high thermal stability, and a porous structure that provides a large surface area. mdpi.com
Metal Oxides Titania (TiO₂), Tin(IV) oxide (SnO₂), Zinc Oxide (ZnO) mdpi.comwikipedia.org Can be highly efficient and operate under mild conditions. mdpi.com
Supported Gold Nanoparticles Au on TiO₂, Au on Fe₂O₃ wikipedia.org Highly active, especially at low temperatures; activity depends on particle size and the nature of the support material. wikipedia.org

| Functionalized Resins | Sulfonated polystyrene | Readily available and effective solid acid catalysts. |

The development and application of such robust heterogeneous catalysts are crucial for designing sustainable industrial processes for the synthesis of esters like this compound.

Biocatalysis for Mild Reaction Conditions

The synthesis of esters like this compound traditionally involves Fischer esterification, which requires strong mineral acids as catalysts and elevated temperatures, leading to significant energy consumption and corrosive waste streams. Biocatalysis, a cornerstone of green chemistry, offers a compelling alternative by utilizing enzymes to perform chemical transformations under mild and highly specific conditions.

For the production of this compound, lipases are the most relevant class of enzymes. Lipases (EC 3.1.1.3) naturally catalyze the hydrolysis of triglycerides, but in non-aqueous or low-water environments, they can efficiently catalyze esterification and transesterification reactions. nih.govfrontiersin.orgmdpi.com The enzymatic synthesis would involve the direct esterification of Cycloheptylacetic acid with methanol.

The primary advantages of this biocatalytic approach include:

Mild Reaction Conditions: Lipase-catalyzed reactions typically occur at or near room temperature and atmospheric pressure, drastically reducing the energy input compared to conventional methods. frontiersin.org

High Selectivity: Enzymes are highly specific, which minimizes the formation of by-products and simplifies purification processes. mdpi.com

Reduced Waste: The use of a reusable or biodegradable enzyme catalyst eliminates the need for corrosive mineral acids and the subsequent neutralization steps that generate salt waste. researchgate.net

Immobilized lipases, such as those from Candida antarctica (often commercialized as Novozym® 435) or Rhizomucor miehei, are frequently used to enhance stability and allow for easy separation and reuse of the biocatalyst over multiple reaction cycles, further improving process economics and sustainability. nih.govmdpi.comijcce.ac.ir

Table 1: Comparison of Conventional vs. Biocatalytic Synthesis of this compound

ParameterConventional Fischer EsterificationBiocatalytic EsterificationGreen Advantage of Biocatalysis
Catalyst Concentrated H₂SO₄ or HClImmobilized Lipase (B570770) (e.g., from Candida antarctica)Non-toxic, biodegradable, reusable catalyst.
Temperature High (typically >100°C, reflux)Mild (typically 30-60°C)Significant reduction in energy consumption.
Pressure AtmosphericAtmosphericEnhanced operational safety.
By-products Potential for side reactions (e.g., ether formation)Minimal to noneHigher product purity, simpler purification.
Waste Stream Acidic waste requiring neutralization (salt formation)Minimal; biodegradable enzyme supportPrevention of inorganic salt waste.

Renewable Feedstocks for this compound Production

A key principle of green chemistry is the use of renewable rather than depleting feedstocks. The production of this compound from petroleum-based sources relies on finite resources. However, pathways utilizing biomass can be envisioned for both key components of the molecule: the cycloheptyl ring structure and the methyl acetate (B1210297) functionality.

Methanol Component: The methanol required for the esterification can be sourced sustainably as bio-methanol. Bio-methanol is readily produced from the gasification of various biomass sources, including agricultural waste and forestry residues, or through the anaerobic digestion of organic matter. acs.org

Cycloheptylacetic Acid Component: Deriving a seven-membered ring structure from renewable resources is more complex but feasible through established chemical conversions of bio-based platform chemicals. A potential pathway begins with oleic acid, a fatty acid abundant in vegetable oils like olive and canola oil.

Oxidative Cleavage: Oleic acid can be subjected to oxidative cleavage at its double bond. Ozonolysis or oxidation with agents like nitric acid or potassium permanganate (B83412) can yield a mixture of dicarboxylic acids, including suberic acid (octanedioic acid) and azelaic acid (nonanedioic acid). gerli.comgoogle.com

Cyclization: Suberic acid, a C8 dicarboxylic acid, can serve as a precursor to the C7 ring. Through processes like Dieckmann condensation followed by hydrolysis and decarboxylation, suberic acid esters can be cyclized to form cycloheptanone.

Conversion to Cycloheptylacetic Acid: Cycloheptanone, now a renewable-sourced intermediate, can be converted to Cycloheptylacetic acid through various established synthetic routes, preparing it for the final esterification step.

While this multi-step process requires optimization, it demonstrates a clear theoretical pathway from abundant natural oils to the core cycloheptane (B1346806) structure.

Table 2: Potential Renewable Sourcing for this compound Precursors

PrecursorConventional SourcePotential Renewable SourceRenewable FeedstockKey Conversion Steps
Methanol Natural GasBio-methanolBiomass (wood, agricultural waste)Gasification to syngas, followed by catalytic synthesis.
Cycloheptylacetic Acid Petrochemicals (e.g., Cycloheptane from crude oil fractions)Suberic AcidVegetable Oils (e.g., Castor Oil, Oleic Acid)Oxidation of fatty acids, cyclization of dicarboxylic acids. gerli.comtargetmol.com

Design for Degradation: Inherent Biodegradability from a Chemical Structure Perspective

The principle of "Design for Degradation" mandates that chemical products should be designed to break down into innocuous substances after their intended use, preventing persistence in the environment. The chemical structure of this compound contains features that are conducive to biodegradation.

The molecule can be assessed by its two main structural motifs: the ester functional group and the cycloheptyl alkyl ring.

Ester Linkage: The ester bond is the most significant feature promoting biodegradability. It is well-established that ester linkages are susceptible to enzymatic hydrolysis by a wide range of esterases and lipases found ubiquitously in the environment. mdpi.comnih.gov This initial cleavage would break the molecule down into two smaller, more readily metabolized components:

Methanol: A simple, water-soluble alcohol that is easily biodegraded by many microorganisms.

Cycloheptylacetic Acid: A carboxylic acid that can be further processed by microbial metabolic pathways.

Cycloheptyl Ring: The biodegradability of cycloalkanes is generally slower than that of their linear counterparts but is well-documented. frontiersin.org Microbial degradation of cycloalkanes is typically initiated by an aerobic oxidation reaction catalyzed by monooxygenase enzymes, which introduce a hydroxyl group onto the ring. researchgate.net This is followed by further oxidation to a ketone and subsequent ring cleavage. In anaerobic environments, cycloalkanes can be activated by addition to fumarate, initiating a different degradation cascade. frontiersin.org The presence of the acetic acid side chain on the cycloheptane ring in Cycloheptylacetic acid provides a handle for β-oxidation-like processes once the ring is opened.

Process Intensification for Sustainable this compound Production

Process intensification (PI) involves the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. numberanalytics.comcetjournal.it For the synthesis of this compound, several PI strategies could be employed to overcome the limitations of conventional batch reactors.

Reactive Distillation: Esterification is a classic equilibrium-limited reaction. Reactive distillation is a prime example of PI where the reaction and separation occur within a single unit. wikipedia.org In the synthesis of this compound, the esterification of Cycloheptylacetic acid with methanol would take place in a distillation column containing a solid acid catalyst. As the product ester and water are formed, the water (a byproduct) is continuously removed from the reactive zone due to differences in boiling points. This constant removal of a product shifts the reaction equilibrium forward, driving the reaction towards higher conversion and yield. srce.hrmdpi.com This technique offers several advantages:

Increased Conversion: Overcomes equilibrium limitations. wikipedia.org

Energy Savings: The heat generated by an exothermic esterification reaction can be used to provide the heat needed for distillation. mdpi.com

Reduced Capital Cost: Combines a reactor and multiple separation columns into a single piece of equipment. numberanalytics.com

Microreactors: The use of microreactors, or continuous flow reactors, offers another powerful PI approach. These reactors feature channels with diameters typically in the sub-millimeter range, providing an extremely high surface-area-to-volume ratio. mdpi.commdpi.com For the synthesis of this compound, this would translate to:

Superior Heat and Mass Transfer: Allows for precise temperature control, preventing hotspots and minimizing side reactions. cetjournal.it

Enhanced Safety: The small volume of reactants present at any given time significantly reduces the risks associated with handling chemicals. mdpi.com

Rapid Process Optimization: The short residence times and steady-state operation allow for much faster screening of reaction conditions (temperature, pressure, catalyst loading) compared to slow batch processes.

Table 3: Comparison of Conventional Batch vs. Process Intensification (PI) Approaches

FeatureConventional Batch ReactorReactive DistillationMicroreactor (Flow Chemistry)
Equipment Large stirred-tank reactor followed by separate distillation columns.Single integrated column for reaction and separation.Small, compact reactor system.
Process Steps Multiple (Reaction, Neutralization, Separation).Combined into one.Integrated, continuous process.
Heat Transfer Limited, potential for hotspots.Good, utilizes heat of reaction.Excellent, precise temperature control.
Reaction Control Moderate, slow response time.Good, controlled by vapor-liquid equilibrium.Excellent, rapid response to changes.
Efficiency Limited by equilibrium, requires excess reactants.High conversion, efficient use of reactants. google.comHigh yield and selectivity, minimal waste. researchgate.net
Footprint LargeReducedVery Small

Future Research Directions and Emerging Paradigms for Methyl 2 Cycloheptylacetate Studies

Exploration of Novel Synthetic Routes and Catalyst Development

The synthesis of methyl 2-cycloheptylacetate traditionally relies on the esterification of 2-cycloheptylacetic acid with methanol (B129727). Future research will likely focus on developing more efficient, selective, and sustainable synthetic methodologies.

Novel Synthetic Routes:

Direct C-H Functionalization: A promising future direction is the direct carbonylation of cycloheptylacetic acid derivatives or even cycloheptane (B1346806) itself, which would represent a more atom-economical approach.

Biocatalysis: The use of enzymes, such as lipases, offers a green alternative for ester synthesis. mdpi.com Research into identifying or engineering enzymes with high selectivity for 2-cycloheptylacetic acid could lead to highly efficient and environmentally benign production methods. rsc.org

Metathesis-Based Routes: Olefin metathesis could provide novel pathways to precursors of this compound, offering flexibility in substrate scope and reaction conditions. google.com

Catalyst Development:

The development of advanced catalysts is crucial for improving existing synthetic routes and enabling new ones.

Heterogeneous Catalysts: The design of solid acid catalysts, such as functionalized silica (B1680970) or zeolites, can simplify product purification and catalyst recycling. nih.govchemra.com For instance, a novel magnetic catalyst, TiFe2O4@SiO2–SO3H, has shown high efficiency in esterification reactions and can be easily separated using a magnet. nih.gov

Metal-Free Catalysis: To avoid metal contamination in the final product, the development of metal-free catalysts is gaining traction. thechemicalengineer.com Organic catalysts or main-group element-based catalysts are being explored for transesterification and esterification reactions.

Bimetallic Catalysts: Recent studies have shown that bimetallic oxide clusters, such as RhRuOx/C, can exhibit exceptional catalytic activity in ester production, utilizing molecular oxygen as a green oxidant. eurekalert.orglabmanager.com

A comparison of potential catalytic systems is presented in Table 1.

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

Catalyst Type Potential Advantages Potential Challenges
Homogeneous Acid Catalysts (e.g., H2SO4) High activity, low cost Difficult to separate, corrosive, waste generation
Heterogeneous Solid Acid Catalysts Easy separation, recyclable, less corrosive Lower activity than homogeneous counterparts, potential for leaching
Lipases (Biocatalysts) High selectivity, mild reaction conditions, environmentally friendly Higher cost, sensitivity to reaction conditions (temperature, pH)
Bimetallic Oxide Clusters High efficiency, use of green oxidants Cost of noble metals, catalyst stability

Advanced Spectroscopic Methodologies for In-Situ Monitoring

To optimize reaction conditions and gain deeper mechanistic insights, real-time monitoring of the synthesis of this compound is essential. Advanced spectroscopic techniques are poised to play a pivotal role in this area.

In-situ FTIR and Raman Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to monitor the concentration changes of reactants, intermediates, and products in real-time without the need for sampling. spectroscopyonline.commdpi.com This provides valuable kinetic data for process optimization.

NMR Spectroscopy: While traditionally an offline technique, recent advances in benchtop NMR and flow-NMR allow for online reaction monitoring. For the synthesis of this compound, 1H and 13C NMR would be invaluable for structural confirmation and quantification.

Dielectric Spectroscopy: This technique measures changes in the dielectric properties of the reaction mixture, which can be correlated with the progress of the reaction. nih.gov It is a non-destructive, low-cost method that can be easily implemented for in-line monitoring. nih.gov

Mass Spectrometry: Real-time mass spectrometry techniques, such as ReactIR-MS, can provide detailed information about the reaction mechanism by detecting transient intermediates.

The application of these techniques can provide a comprehensive understanding of the reaction kinetics and mechanism, facilitating the development of more robust and efficient synthetic processes.

High-Throughput Screening for Reaction Discovery

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions and optimizing reaction conditions. nih.govornl.govnih.gov

Miniaturized Reaction Systems: By employing microplate-based formats, a large number of reactions can be performed simultaneously, allowing for the rapid screening of catalysts, solvents, and other reaction parameters. nih.gov

Colorimetric and Fluorometric Assays: The development of rapid and sensitive assays is key to HTS. For ester synthesis, colorimetric methods, such as the ferric hydroxamate assay, can be adapted to quantify the ester product. nih.gov

Automated Platforms: Integrating automated liquid handling systems with analytical instrumentation enables the entire HTS workflow, from reaction setup to analysis, to be performed with high precision and throughput. ornl.gov

For this compound, an HTS campaign could be designed to screen a library of potential catalysts (e.g., different solid acids or enzymes) to identify the most active and selective candidates.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of reaction outcomes, the design of new catalysts, and the optimization of synthetic routes. researchgate.netmi-6.co.jparxiv.org

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents. acs.org This can be used to explore novel synthetic pathways for this compound.

Catalyst Design: AI algorithms can be employed to design new catalysts with desired properties by learning the relationship between catalyst structure and activity from existing data.

Process Optimization: ML algorithms can analyze data from high-throughput screening experiments to identify the optimal reaction conditions for maximizing the yield and selectivity of this compound synthesis.

The integration of AI and ML with automated synthesis platforms has the potential to create "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions.

Sustainable and Circular Economy Approaches for this compound Chemistry

The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. chemiehoch3.dehopaxfc.comdivaenvitec.com For this compound, this translates to developing sustainable production processes and considering the entire lifecycle of the compound.

Renewable Feedstocks: Exploring the synthesis of 2-cycloheptylacetic acid from biomass-derived sources would reduce the reliance on fossil fuels.

Atom Economy: Designing synthetic routes with high atom economy minimizes waste generation. eurekalert.org

Solvent Selection: Utilizing green solvents or solvent-free reaction conditions can significantly reduce the environmental impact of the synthesis. mdpi.com

Recycling and Reuse: The development of recyclable catalysts and the implementation of processes for solvent recovery and reuse are key aspects of a circular economy approach. hopaxfc.com

The goal is to create a closed-loop system where waste is minimized, and resources are used efficiently.

Theoretical Predictions for Undiscovered Reactivities

Computational chemistry provides a powerful tool for predicting the reactivity of molecules and exploring potential reaction pathways that have not yet been discovered experimentally. pharmacareers.inhelsinki.fi

Conformational Analysis: The cycloheptyl ring is flexible and can adopt several conformations. pharmacareers.inrsc.org Theoretical calculations can determine the relative energies of these conformers and how their populations might influence the reactivity of this compound.

Reaction Mechanism Studies: Quantum chemical calculations can be used to elucidate the detailed mechanisms of known reactions and to predict the feasibility of novel transformations. For example, theoretical studies could explore the potential for ring-opening or ring-contraction reactions of the cycloheptyl moiety under specific conditions.

Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR) for this compound and its potential reaction products, which can aid in their experimental identification.

These theoretical predictions can guide experimental work and accelerate the discovery of new and useful chemistry for this compound.

Interdisciplinary Research with Materials Science Applications

While the primary applications of this compound are not extensively documented, its structural features suggest potential for interdisciplinary research with materials science.

Polymer Chemistry: The cycloheptyl group can impart unique properties, such as thermal stability and hydrophobicity, to polymers. This compound could be a precursor to monomers that can be incorporated into polyesters or other polymers.

Liquid Crystals: The rigid and bulky cycloheptyl group might be a useful moiety in the design of new liquid crystalline materials.

Functional Fluids: Esters with cycloalkyl groups can have interesting properties as lubricants or hydraulic fluids. Research into the physical properties of this compound, such as its viscosity and thermal stability, could reveal potential applications in this area.

The exploration of these and other potential applications will require collaboration between synthetic chemists and materials scientists.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Methyl 2-cycloheptylacetate in laboratory settings?

  • Methodological Answer :

  • Use nitrile or neoprene gloves inspected for integrity before use, and employ proper glove-removal techniques to avoid skin contact .
  • Wear a full-body chemical-resistant suit and respiratory protection (e.g., NIOSH-approved P95 respirators for particulate matter or OV/AG/P99 cartridges for vapor protection) .
  • Ensure proper ventilation and avoid drainage contamination. Dispose of contaminated materials per local regulations .

Q. Which analytical techniques are essential for confirming the purity and structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to confirm ester and cycloheptyl group signatures.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Verify purity and detect volatile by-products .
  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns and UV detection at 210–220 nm .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

  • Methodological Answer :

  • Esterification : React 2-cycloheptylacetic acid with methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction completion via FT-IR for ester C=O stretch (~1740 cm⁻¹) .
  • Limitations : Acidic conditions may promote side reactions (e.g., dehydration of the cycloheptyl group). Use molecular sieves to absorb water and shift equilibrium .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during this compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature (40–80°C), catalyst concentration (1–5% w/w), and solvent ratios. Use response surface methodology (RSM) to identify optimal parameters .
  • By-Product Analysis : Employ GC-MS to identify side products (e.g., methyl esters of dehydrated intermediates). Adjust stoichiometry or use scavengers (e.g., triethylamine) to neutralize acids .

Q. What experimental strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, boiling point) of this compound?

  • Methodological Answer :

  • Standardized Protocols : Replicate measurements under controlled conditions (e.g., 25°C for solubility in DMSO, ethanol, and water) using USP-grade solvents .
  • Comparative Studies : Cross-validate boiling point data (reported range: 206–210°C at 760 mmHg) via differential scanning calorimetry (DSC) and dynamic distillation methods .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the cycloheptyl ring and ester group .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends and stability in polar/aprotic media .

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